molecular formula C28H30N2O4 B15556078 RhoNox-1

RhoNox-1

Cat. No.: B15556078
M. Wt: 458.5 g/mol
InChI Key: VBBOPWUGWHUQLA-UHFFFAOYSA-N
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Description

RhoNox-1 is a useful research compound. Its molecular formula is C28H30N2O4 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

2-[3-diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate

InChI

InChI=1S/C28H30N2O4/c1-5-29(6-2)19-13-15-23-25(17-19)34-26-18-20(30(33,7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18H,5-8H2,1-4H3

InChI Key

VBBOPWUGWHUQLA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Ferrous Iron Landscape: A Technical Guide to RhoNox-1

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of RhoNox-1, a highly selective fluorescent probe for the detection of ferrous iron (Fe²⁺). Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols, and quantitative performance data to facilitate its effective integration into advanced biological research and therapeutic development.

Core Principle of Fe²⁺ Detection

This compound is a "turn-on" fluorescent probe specifically engineered for the detection of labile Fe²⁺ in biological systems.[1][2][3] Its innovative detection mechanism is rooted in a highly selective chemical reaction involving the deoxygenation of a tertiary amine N-oxide by ferrous iron.[2][4] In its native state, the N-oxide group on the rhodamine scaffold effectively quenches the probe's fluorescence through a combination of twisted internal charge transfer (TICT) and photo-induced electron transfer (PET) processes. This renders the this compound molecule essentially non-fluorescent.

Upon selective reaction with Fe²⁺, the N-oxide is reduced, breaking the fluorescence quenching pathway and restoring the strong fluorescence characteristic of the parent rhodamine dye. This irreversible reaction generates a vibrant orange-red fluorescent product, providing a direct and robust signal for the presence of ferrous iron. Notably, this compound exhibits exceptional selectivity for Fe²⁺ over other biologically relevant metal ions, including its oxidized counterpart, ferric iron (Fe³⁺).

Quantitative Data Summary

The performance of this compound as a fluorescent probe for Fe²⁺ is characterized by its distinct photophysical properties and high sensitivity. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₃₀N₂O₄
Molecular Weight 458.55 g/mol
Excitation Maximum (Ex) ~540 nm
Emission Maximum (Em) ~575 nm
Quantum Yield (Φ) - Unbound 0.01
Quantum Yield (Φ) - Fe²⁺-bound 0.30 (as Rhodamine B)
Molar Extinction Coefficient (ε) 24,000 M⁻¹cm⁻¹ at 492 nm
Solubility Soluble in DMSO
Subcellular Localization Primarily Golgi apparatus

Table 2: Performance Characteristics of this compound in Fe²⁺ Detection

ParameterValueReference
Fluorescence Enhancement Up to 30-fold
Detection Limit Approximately 0.2 µM
Reaction Time Reaches plateau after ~1 hour
Selectivity High for Fe²⁺ over other metal ions

Reaction Mechanism and Specificity

The detection of Fe²⁺ by this compound is a highly specific chemical reaction. The underlying principle is the selective reduction of the N-oxide group on the this compound molecule by ferrous iron. This reaction is highly specific, and other biologically relevant metal ions and reactive oxygen species do not trigger a significant fluorescence response.

G This compound Fe²⁺ Detection Mechanism RhoNox_off This compound (Non-fluorescent) Reaction Selective Deoxygenation RhoNox_off->Reaction No_Reaction No Reaction Fe2_ion Fe²⁺ Fe2_ion->Reaction RhoNox_on Rhodamine B Product (Highly Fluorescent) Reaction->RhoNox_on Fluorescence 'Turn-On' Other_ions Other Metal Ions (Fe³⁺, Zn²⁺, Ca²⁺, etc.) Other_ions->No_Reaction

A diagram illustrating the selective reaction of this compound with Fe²⁺.

Experimental Protocols

This section provides a detailed methodology for the application of this compound in the detection of labile Fe²⁺ in living cells using fluorescence microscopy.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 50 µg of this compound in 110 µL of anhydrous, high-purity DMSO. Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • This compound Working Solution (1-10 µM): On the day of the experiment, dilute the 1 mM this compound stock solution to the desired final concentration (typically 5 µM) in a serum-free cell culture medium or an appropriate buffer such as Hank's Balanced Salt Solution (HBSS). Prepare this solution fresh for each experiment.

  • (Optional) Fe²⁺ Supplementation Solution (100 µM): To induce an increase in intracellular labile Fe²⁺, prepare a 100 mM stock solution of ferrous ammonium (B1175870) sulfate (B86663) (FAS) in water immediately before use. Dilute this stock solution to 100 µM in serum-free cell culture medium.

  • (Optional) Fe²⁺ Chelator Solution (1 mM): To confirm the Fe²⁺-specificity of the fluorescence signal, a 1 mM stock solution of a cell-permeable Fe²⁺ chelator, such as 2,2'-bipyridyl (Bpy), can be prepared in an appropriate solvent.

Live-Cell Imaging Workflow

The following protocol is a general guideline for staining adherent cells. Modifications may be necessary for different cell types or experimental setups.

G Live-Cell Imaging Workflow with this compound Start Start: Culture Adherent Cells on Glass-Bottom Dish Wash1 Wash cells twice with serum-free medium or HBSS Start->Wash1 Fe_Treat (Optional) Induce Fe²⁺: Incubate with 100 µM FAS for 30 minutes at 37°C Wash1->Fe_Treat Wash2 Wash cells to remove extracellular FAS Fe_Treat->Wash2 If inducing Fe²⁺ Stain Stain with 5 µM this compound Working Solution for 60 minutes at 37°C, 5% CO₂ Fe_Treat->Stain If not inducing Fe²⁺ Wash2->Stain Wash3 Wash cells three times with HBSS to remove excess probe Stain->Wash3 Image Image cells using fluorescence microscopy (Ex: ~540 nm, Em: ~575 nm) Wash3->Image End End: Analyze Fluorescence Intensity Image->End

A flowchart of the experimental workflow for live-cell imaging of Fe²⁺ using this compound.
Step-by-Step Staining Protocol for Adherent Cells

  • Cell Culture: Plate adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed serum-free medium or HBSS.

  • (Optional) Fe²⁺ Loading: To experimentally increase intracellular Fe²⁺ levels, incubate the cells with 100 µM FAS solution for 30 minutes at 37°C. Following incubation, wash the cells twice with HBSS to remove extracellular FAS.

  • Staining: Add the freshly prepared this compound working solution (e.g., 5 µM) to the cells and incubate for 60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type.

  • Final Wash: Aspirate the this compound solution and wash the cells three times with HBSS to remove any unbound probe.

  • Imaging: Immediately proceed with fluorescence imaging. Use a fluorescence microscope equipped with appropriate filters for rhodamine dyes (e.g., excitation around 540 nm and emission around 575 nm). A laser excitation source of 532 nm or 543 nm is also suitable.

Concluding Remarks

This compound stands as a powerful and reliable tool for the specific detection and imaging of labile ferrous iron in living systems. Its "turn-on" fluorescence mechanism, coupled with high selectivity and sensitivity, offers a significant advantage for researchers investigating the intricate roles of Fe²⁺ in cellular physiology and pathology. The detailed protocols and quantitative data presented in this guide are intended to empower scientists to confidently employ this compound in their research endeavors, ultimately contributing to a deeper understanding of iron biology and the development of novel therapeutic strategies.

References

RhoNox-1: A Technical Guide to its Chemical Structure, Properties, and Applications in Divalent Iron Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RhoNox-1, a fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺). This document details its chemical structure, physicochemical and biological properties, mechanism of action, and experimental protocols for its application in cellular imaging.

Chemical Structure

This compound is the N-oxide derivative of Rhodamine B.[1] Its chemical identity is confirmed by its CAS number: 1447815-38-4.[1][2][3][4]

Physicochemical and Fluorescent Properties

A summary of the key physicochemical and fluorescent properties of this compound is presented in the tables below. This data is essential for its effective use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1447815-38-4
Molecular Formula C₂₈H₃₀N₂O₄
Molecular Weight 458.55 g/mol
Appearance Solid
Solubility Soluble in DMSO (100 mg/mL)
pKa Values 3.4, 7.1, 11.3
Storage Store at 4°C, protected from light

Table 2: Fluorescent Properties of this compound and its Fe²⁺-activated product

PropertyThis compoundRhodamine B (Fe²⁺ adduct)Reference
Excitation Wavelength (λex) ~540 nm~555 nm
Emission Wavelength (λem) Weak~575 nm
Quantum Yield (Φ) 0.01~0.30
Fluorescence WeakStrong orange-red

Mechanism of Action

This compound is a "turn-on" fluorescent probe, meaning its fluorescence is significantly enhanced upon binding to its target. In its native state, the N-oxide group on the rhodamine scaffold quenches the molecule's fluorescence through a process involving Twisted Intramolecular Charge Transfer (TICT).

Upon interaction with divalent iron (Fe²⁺), the N-oxide group is selectively reduced, yielding the highly fluorescent compound Rhodamine B. This reaction is highly specific for Fe²⁺ over other biologically relevant metal ions.

Mechanism_of_Action RhoNox1 This compound (Weakly Fluorescent) RhodamineB Rhodamine B (Highly Fluorescent) RhoNox1->RhodamineB Reduction of N-oxide Fe2 Fe²⁺ Fe2->RhoNox1

Caption: Reaction mechanism of this compound with Fe²⁺.

Synthesis of this compound

This compound is synthesized from commercially available Rhodamine B. The process involves two main steps: neutralization of Rhodamine B, followed by an oxygenation reaction using m-chloroperbenzoic acid (m-CPBA).

Synthesis_Workflow RhodamineB Rhodamine B Neutralization Neutralization (e.g., with NaOH) RhodamineB->Neutralization Oxygenation Oxygenation (m-CPBA) Neutralization->Oxygenation RhoNox1 This compound Oxygenation->RhoNox1

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following are detailed protocols for the preparation and use of this compound for the detection of intracellular Fe²⁺.

Preparation of this compound Solutions
  • Stock Solution (1 mM):

    • Dissolve 50 µg of this compound in 110 µL of anhydrous DMSO.

    • This stock solution should be stored at -20°C or -80°C and protected from light.

  • Working Solution (1-10 µM):

    • Dilute the 1 mM stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final concentration (typically between 1-10 µM).

    • It is recommended to prepare the working solution fresh for each experiment.

Cellular Staining Protocol

The protocol for staining cells with this compound varies slightly for suspension and adherent cells.

For Adherent Cells:

  • Culture adherent cells on sterile coverslips or in glass-bottom dishes.

  • Remove the culture medium.

  • Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C.

  • Wash the cells twice with serum-free medium or PBS.

  • Observe the cells under a fluorescence microscope with appropriate filters (Excitation: ~540 nm, Emission: ~575 nm).

For Suspension Cells:

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cells in the this compound working solution.

  • Incubate for 5-30 minutes at room temperature.

  • Centrifuge the cells to remove the staining solution.

  • Wash the cells twice with PBS.

  • Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.

Staining_Workflow cluster_prep Solution Preparation cluster_adherent Adherent Cells cluster_suspension Suspension Cells Stock Prepare 1 mM Stock in DMSO Working Prepare 1-10 µM Working Solution in media/PBS Stock->Working Incubate_A Incubate with Working Solution (5-30 min) Working->Incubate_A Incubate_S Incubate with Working Solution (5-30 min) Working->Incubate_S Culture_A Culture cells on coverslips Culture_A->Incubate_A Wash_A Wash twice with media/PBS Incubate_A->Wash_A Observe_A Fluorescence Microscopy Wash_A->Observe_A Culture_S Pellet and resuspend cells Culture_S->Incubate_S Wash_S Wash twice with PBS Incubate_S->Wash_S Observe_S Microscopy or Flow Cytometry Wash_S->Observe_S

Caption: Experimental workflow for cellular staining with this compound.

References

RhoNox-1: A Technical Guide to the Selective Detection of Ferrous Iron (Fe²⁺)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RhoNox-1, a highly selective fluorescent probe for the detection of ferrous iron (Fe²⁺). This document details the probe's mechanism of action, its remarkable selectivity for Fe²⁺ over ferric iron (Fe³⁺) and other metal ions, and comprehensive experimental protocols for its application in biological research.

Introduction to this compound

This compound is a cell-permeable, "turn-on" fluorescent probe designed for the specific detection of labile ferrous iron (Fe²⁺) in living cells and tissues.[1][2][3] Its unique N-oxide chemistry-based mechanism allows for a significant increase in fluorescence intensity upon selective reaction with Fe²⁺, making it a valuable tool for investigating the roles of ferrous iron in various biological and pathological processes.[1][4] this compound exhibits an orange-red fluorescence with an excitation maximum (Ex) at approximately 540 nm and an emission maximum (Em) at around 575 nm. The probe has been shown to localize primarily in the Golgi apparatus within cells.

Mechanism of Action

The selectivity of this compound for ferrous iron is rooted in a specific chemical reaction. The probe is a derivative of rhodamine B, where one of the tertiary amine groups is N-oxidized. This N-oxide group acts as a fluorescence quencher through mechanisms such as photo-induced electron transfer (PET) and twisted internal charge transfer (TICT). In the presence of Fe²⁺, the N-oxide is selectively reduced (deoxygenated) to the corresponding tertiary amine. This conversion restores the π-conjugation of the rhodamine fluorophore, resulting in a significant "turn-on" of its fluorescence. This reaction is highly specific to Fe²⁺, as other biologically relevant metal ions, including Fe³⁺, do not induce this transformation.

RhoNox1_Mechanism Mechanism of this compound Activation by Ferrous Iron RhoNox1_off This compound (Non-fluorescent) N-Oxide Form RhoNox1_on Activated this compound (Fluorescent) Tertiary Amine Form RhoNox1_off->RhoNox1_on Selective Reduction (Deoxygenation) Fe3 Fe³⁺ (Ferric Iron) RhoNox1_off->Fe3 No Reaction Fe2 Fe²⁺ (Ferrous Iron) Fe2->RhoNox1_on Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_cell_prep Cell Culture and Treatment cluster_staining Staining cluster_analysis Analysis prep_stock Prepare 1 mM This compound Stock in DMSO prep_working Prepare 1-10 µM Working Solution prep_stock->prep_working stain_cells Incubate cells with This compound Working Solution (5-30 min) prep_working->stain_cells culture_cells Culture Adherent or Suspension Cells treat_cells (Optional) Treat cells with experimental compounds culture_cells->treat_cells treat_cells->stain_cells wash_cells Wash cells to remove excess probe stain_cells->wash_cells microscopy Fluorescence Microscopy wash_cells->microscopy flow_cytometry Flow Cytometry wash_cells->flow_cytometry

References

A Technical Guide to the Excitation and Emission Spectra of RhoNox-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent probe RhoNox-1, with a focus on its excitation and emission spectra, mechanism of action, and experimental applications. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescent probes for the detection of divalent iron ions (Fe²⁺) in living cells.

Core Properties of this compound

This compound is a cell-permeable fluorescent probe designed for the specific and selective detection of Fe²⁺.[1][2][3] It operates on a "turn-on" mechanism, exhibiting weak fluorescence in its native state and a significant increase in fluorescence intensity upon reaction with Fe²⁺.[4][5] This reaction is irreversible and results in the formation of a highly fluorescent orange-red product. Spectroscopic analysis reveals that in a physiological buffer (50 mM HEPES, pH 7.4), the N-oxide form of this compound has a maximum absorption wavelength of 492 nm and a molar extinction coefficient of 24,000 M⁻¹cm⁻¹. Upon reaction with Fe²⁺, the absorption peak shifts to 555 nm.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative data for this compound and its reaction product.

PropertyValueCondition
This compound (pre-reaction with Fe²⁺)
Maximum Absorption (λ_abs,max_)492 nm50 mM HEPES buffer, pH 7.4
540 nmGeneral reference
Molar Extinction Coefficient (ε)24,000 M⁻¹cm⁻¹At 492 nm in 50 mM HEPES buffer, pH 7.4
Maximum Emission (λ_em,max_)575 nm
Quantum Yield (Φ)0.01050 mM HEPES buffer, pH 7.4
pKa values3.4, 7.1, 11.3
This compound Reaction Product (post-reaction with Fe²⁺)
Maximum Absorption (λ_abs,max_)555 nmAfter 1h treatment with Fe²⁺
537 nmUpon reaction with Fe²⁺
Maximum Emission (λ_em,max_)575 nm
Quantum Yield (Φ) of Rhodamine B (product)0.30In water

Mechanism of Action: Fe²⁺-Mediated Deoxygenation

The fluorescence of this compound is quenched in its native state due to a non-radiative deactivation process involving a twisted internal charge transfer (TICT) state, and partially due to photo-induced electron transfer (PET) from the N-oxide group. The probe's selectivity for Fe²⁺ is based on a selective deoxygenation of the tertiary amine N-oxide group. This reaction, mediated by Fe²⁺, converts this compound into the highly fluorescent rhodamine B, resulting in a significant, up to 30-fold, increase in fluorescence intensity.

G Mechanism of this compound Activation RhoNox1 This compound (Weakly Fluorescent) Deoxygenation Selective Deoxygenation of N-oxide group RhoNox1->Deoxygenation TICT TICT State Formation (Fluorescence Quenching) RhoNox1->TICT Excitation Fe2 Fe²⁺ (Divalent Iron) Fe2->Deoxygenation RhodamineB Rhodamine B (Highly Fluorescent) Deoxygenation->RhodamineB Conversion Fluorescence Orange-Red Fluorescence (λem = 575 nm) RhodamineB->Fluorescence Emission

Caption: this compound activation mechanism.

Experimental Protocols

Detailed methodologies for utilizing this compound for the detection of Fe²⁺ in both suspension and adherent cells are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Stock Solution Preparation
  • To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 110 µL of anhydrous DMSO.

  • It is recommended to prepare fresh working solutions for immediate use. Storing this compound as a solution is not recommended as it may degrade and increase background fluorescence.

Staining Protocol for Suspension Cells
  • Collect cells by centrifugation and wash them twice with PBS. The recommended cell density is 1x10⁶ cells/mL.

  • Add 1 mL of the this compound working solution (typically 1-10 µM in serum-free medium or PBS) to the cells and incubate at room temperature for 5-30 minutes.

  • Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.

  • Wash the cells twice with PBS, with each wash lasting 5 minutes.

  • Resuspend the cells in serum-free medium or PBS for analysis.

  • Observe the cells using a fluorescence microscope or flow cytometer.

Staining Protocol for Adherent Cells
  • Culture adherent cells on sterile coverslips.

  • Remove the culture medium and add 100 µL of the this compound working solution (typically 5 µM in HBSS or other neutral buffer) to the cells.

  • Incubate the cells at 37°C for 30-60 minutes.

  • Wash the cells two to three times with culture medium or HBSS, with each wash lasting 5 minutes.

  • Observe the cells using a fluorescence microscope.

For fluorescence observation, a green excitation filter set suitable for Cy3 or TMR is recommended. For laser excitation, 532 nm or 543 nm lasers are appropriate, with fluorescence detection around 570 nm.

G Experimental Workflow for Cell Staining with this compound cluster_prep Preparation cluster_suspension Suspension Cells cluster_adherent Adherent Cells cluster_analysis Analysis Stock Prepare 1 mM Stock Solution (this compound in DMSO) Working Prepare 1-10 µM Working Solution (in serum-free medium/PBS) Stock->Working Incubate_S Incubate with Working Solution (5-30 min, RT) Working->Incubate_S Incubate_A Incubate with Working Solution (30-60 min, 37°C) Working->Incubate_A Collect_S Collect & Wash Cells Collect_S->Incubate_S Wash_S Centrifuge & Wash Cells Incubate_S->Wash_S Resuspend_S Resuspend Cells Wash_S->Resuspend_S Analysis Fluorescence Microscopy or Flow Cytometry (Ex: ~540 nm, Em: ~575 nm) Resuspend_S->Analysis Culture_A Culture Cells on Coverslips Culture_A->Incubate_A Wash_A Wash Cells Incubate_A->Wash_A Wash_A->Analysis

Caption: Cell staining workflow with this compound.

References

RhoNox-1: A Technical Guide to its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RhoNox-1 is a highly selective fluorescent probe designed for the detection of ferrous iron (Fe²⁺) in living cells.[1][2] It operates on a "turn-on" mechanism, exhibiting weak fluorescence in its native state and displaying a significant increase in fluorescence intensity upon reaction with Fe²⁺.[1][2] This property makes this compound a valuable tool for investigating the roles of labile iron in various biological and pathological processes. This guide provides an in-depth overview of the quantum yield and fluorescence lifetime of this compound, its mechanism of action, and detailed experimental protocols.

Core Photophysical Properties

The photophysical characteristics of this compound are central to its function as a fluorescent probe. A summary of its key quantitative properties is provided below.

PropertyValueNotes
Quantum Yield (Φ) 0.01In the absence of Fe²⁺. This low quantum yield is a result of fluorescence quenching mechanisms.[1]
> 0.8After reaction with Fe²⁺, this compound is converted to rhodamine B, which has a high quantum yield.
0.97Quantum yield of the reference standard, rhodamine B, in ethanol (B145695).
Fluorescence Lifetime (τ) Data not availableThe fluorescence lifetime of this compound has not been reported in the reviewed scientific literature.
Maximum Excitation (λex) ~540 nmOptimal wavelength for exciting the probe.
Maximum Emission (λem) ~575 nmWavelength of maximum fluorescence intensity, emitting an orange-red light.

Mechanism of Action: Fe²⁺-Mediated Fluorescence Activation

The functionality of this compound is based on a selective chemical reaction with ferrous iron. In its native state, the fluorescence of the rhodamine B core of this compound is suppressed by the presence of a tertiary amine N-oxide group. This quenching occurs through multiple mechanisms, including a break in the π-conjugation of the fluorophore, photo-induced electron transfer (PET), and twisted intramolecular charge transfer (TICT).

Upon interaction with Fe²⁺, the N-oxide group is reduced in a deoxygenation reaction. This reaction restores the structure of the highly fluorescent rhodamine B, leading to a significant, up to 30-fold, increase in fluorescence intensity. This "turn-on" response is highly selective for Fe²⁺ over other metal ions, including Fe³⁺.

RhoNox1_Mechanism RhoNox1_off This compound (Weakly Fluorescent) Quantum Yield = 0.01 RhodamineB_on Rhodamine B (Highly Fluorescent) Quantum Yield > 0.8 N_oxide N-Oxide Group (Fluorescence Quenching) RhoNox1_off->N_oxide Fe2_ion Fe²⁺ Fe2_ion->RhodamineB_on Deoxygenation Reaction Tertiary_amine Tertiary Amine (Restored Fluorophore) RhodamineB_on->Tertiary_amine Fe3_ion Fe³⁺

Diagram 1: Mechanism of this compound activation by Fe²⁺.

Experimental Protocols

Determination of Quantum Yield

The relative quantum yield of this compound is determined by comparing its fluorescence emission spectrum to that of a well-characterized standard, such as rhodamine B.

Materials:

  • This compound

  • Rhodamine B (as a standard, quantum yield of 0.97 in ethanol)

  • 50 mM HEPES buffer (pH 7.4)

  • Ethanol

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

  • Prepare a working solution of this compound by diluting the stock solution in 50 mM HEPES buffer to a final concentration of 2 µM.

  • Prepare a reference solution of rhodamine B in ethanol with a similar absorbance at the excitation wavelength.

  • Measure the absorbance of both the this compound solution and the rhodamine B solution at the excitation wavelength (e.g., 540 nm) using a UV-Vis spectrophotometer. The absorbance should be kept low (ideally < 0.1) to avoid inner filter effects.

  • Acquire the fluorescence emission spectrum of the this compound solution, exciting at 540 nm.

  • Acquire the fluorescence emission spectrum of the rhodamine B reference solution using the same excitation wavelength and instrument settings.

  • Calculate the integrated area under the emission spectrum for both the sample and the standard.

  • The quantum yield (Φ) is calculated using the following equation:

    Φ_sample = Φ_std * (Area_sample / Area_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • Area is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Live Cell Imaging of Labile Fe²⁺

This compound is cell-permeable and can be used to visualize intracellular labile Fe²⁺ pools.

Workflow for Live Cell Imaging:

Live_Cell_Imaging_Workflow start Start prep_cells Prepare Cells (e.g., Culture on coverslips) start->prep_cells prep_probe Prepare this compound Working Solution (1-10 µM in serum-free medium or PBS) prep_cells->prep_probe incubate Incubate Cells with this compound (5-30 minutes at room temperature) prep_probe->incubate wash Wash Cells (2x with PBS or medium) incubate->wash image Image Cells (Fluorescence Microscope or Flow Cytometer) wash->image end End image->end

Diagram 2: General workflow for live cell imaging with this compound.

Detailed Protocol for Adherent Cells:

  • Cell Preparation: Culture adherent cells on sterile coverslips or in a glass-bottom dish suitable for microscopy.

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in high-quality DMSO. Dilute the stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS) to a final working concentration of 1-10 µM. Prepare this solution fresh before use.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells twice with pre-warmed serum-free medium or PBS.

    • Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells twice with fresh, pre-warmed medium or PBS to remove any unbound probe.

  • Imaging:

    • Resuspend the cells in serum-free medium or PBS for imaging.

    • Observe the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~540 nm, emission ~575 nm) or a flow cytometer.

Protocol for Suspension Cells:

  • Cell Preparation: Collect suspension cells by centrifugation (e.g., 400 g for 3-4 minutes). Wash the cells twice with PBS. Resuspend the cells to a density of approximately 1x10⁶ cells/mL.

  • Probe Preparation: Prepare the this compound working solution as described for adherent cells.

  • Cell Staining: Add 1 mL of the working solution to the cell suspension and incubate for 5-30 minutes at room temperature.

  • Washing: Centrifuge the cells to remove the supernatant and wash twice with PBS.

  • Imaging: Resuspend the final cell pellet in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.

Controls: To confirm that the observed fluorescence is due to Fe²⁺, a control experiment can be performed by co-incubating the cells with an iron chelator such as 2,2'-bipyridyl (Bpy). A significant reduction in the fluorescence signal in the presence of the chelator would indicate that the signal is indeed specific to labile iron.

References

Subcellular Localization of RhoNox-1 in Live Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RhoNox-1 is a cell-permeable, fluorescent probe designed for the specific detection of divalent ferrous iron ions (Fe²⁺) within living cells.[1][2] Contrary to what its name might suggest, this compound is not a member of the Rho family of GTPases. Instead, it is a valuable chemical tool for investigating the dynamics of the labile iron pool (LIP), a transient and reactive pool of iron that is crucial for various cellular processes.[3][4] Understanding the subcellular distribution of this labile iron is critical, as its dysregulation is implicated in a range of pathologies, including cancer and neurodegenerative diseases.[5] This guide provides a comprehensive overview of the subcellular localization of the this compound probe itself, which is essential for interpreting experimental results, and details its application in visualizing and quantifying the distribution of labile Fe²⁺ in different cellular compartments.

Mechanism of Action

This compound operates as a "turn-on" fluorescent probe.[6] Its core structure is based on a rhodamine B fluorophore, which is initially in a non-fluorescent state due to the presence of a tertiary amine N-oxide group.[6][7] This N-oxide moiety quenches the fluorescence of the rhodamine B scaffold.[6] In the presence of Fe²⁺, the N-oxide group is selectively reduced, leading to the formation of the highly fluorescent rhodamine B.[8] This reaction is irreversible and results in a significant increase in orange-red fluorescence, which can be measured to quantify the presence of Fe²⁺.[1][2]

The reaction is highly specific for Fe²⁺ over other biologically relevant metal ions, including the ferric form of iron (Fe³⁺).[6]

RhoNox1_non_fluorescent This compound (Non-fluorescent) RhodamineB_fluorescent Rhodamine B (Fluorescent) RhoNox1_non_fluorescent->RhodamineB_fluorescent Reaction Fe2 Fe²⁺ (Labile Iron) Deoxygenation Selective Deoxygenation Fe2->Deoxygenation Deoxygenation->RhoNox1_non_fluorescent cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging prep_stock Prepare 1 mM this compound in DMSO prep_working Dilute to 5 µM in HBSS prep_stock->prep_working wash1 Wash cells twice with HBSS prep_working->wash1 incubate Incubate with this compound (60 min, 37°C) wash1->incubate wash2 Wash cells three times with HBSS incubate->wash2 image Fluorescence Microscopy (Ex: ~540nm, Em: ~575nm) wash2->image Tf_Fe3 Transferrin-Fe³⁺ TfR Transferrin Receptor 1 (TfR1) Tf_Fe3->TfR Binds Endosome Endosome TfR->Endosome Endocytosis Fe3_release Fe³⁺ Release Endosome->Fe3_release Fe2_conversion Fe³⁺ → Fe²⁺ (STEAP3) Fe3_release->Fe2_conversion DMT1 DMT1 Fe2_conversion->DMT1 LIP Labile Iron Pool (LIP) (Cytosolic Fe²⁺) DMT1->LIP Transport Mitochondria Mitochondria LIP->Mitochondria Heme & Fe-S cluster synthesis Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage FPN Ferroportin (FPN) (Iron Export) LIP->FPN ROS Reactive Oxygen Species (ROS) LIP->ROS Fenton Reaction OxidativeStress Oxidative Stress & Ferroptosis ROS->OxidativeStress

References

The Advent of N-Oxide Chemistry in Iron Biology: A Technical Guide to Fe(II) Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Iron is a fundamental transition metal essential for a myriad of biological processes, from oxygen transport by hemoglobin to energy production via cellular respiration. In biological systems, iron primarily exists in two oxidation states: ferric (Fe³⁺) and ferrous (Fe²⁺). The labile iron pool (LIP), a transient and weakly bound pool of chelatable and redox-active iron, is particularly crucial. Imbalances in the Fe²⁺ concentration within this pool can lead to oxidative stress through the Fenton reaction, contributing to various pathologies, including neurodegenerative diseases and ischemia-reperfusion injury. Consequently, the development of selective and sensitive methods for detecting Fe²⁺ in living systems is of paramount importance for both fundamental research and drug development.

Historically, the detection of labile iron has been challenging due to the lack of specific detection methods. Many early fluorescent probes for iron ions responded to Fe³⁺, exhibited a "turn-off" fluorescence response, or suffered from poor metal selectivity, limiting their utility in complex biological environments.[1] A significant breakthrough in this field came with the application of N-oxide chemistry, which provides a highly selective, "turn-on" fluorogenic switch specifically for Fe²⁺.[1][2] This guide provides an in-depth technical overview of the discovery and development of N-oxide based iron probes, detailing their core mechanism, key examples, experimental protocols, and applications.

Core Principle: The N-Oxide Fluorogenic Switch

The foundational mechanism of N-oxide based iron probes is the selective deoxygenation of a dialkylarylamine N-oxide by Fe²⁺.[1][3] In this reaction, the N-oxide moiety, which typically quenches the fluorescence of the attached fluorophore through mechanisms like photoinduced electron transfer (PET) and twisted internal charge transfer (TICT), is reduced to its corresponding tertiary amine. This conversion restores the fluorophore's π-conjugation and electronic structure, leading to a significant increase in fluorescence intensity—a "turn-on" response.

The reaction is highly specific to Fe²⁺. The N-oxide probe does not react with other biologically relevant metal ions, including Fe³⁺, ensuring high selectivity in complex biological milieu. During this process, Fe²⁺ is oxidized, presumably to Fe³⁺ or a ferryl intermediate, effectively depleting the local concentration of labile Fe²⁺. This inherent reactivity forms the basis for their application as activity-based sensors.

cluster_0 N-Oxide Probe Reaction with Fe(II) Probe_N_Oxide Non-Fluorescent N-Oxide Probe Fe2 Fe(II) Probe_N_Oxide->Fe2 Selective Deoxygenation Probe_Amine Highly Fluorescent Amine Fluorophore Fe3 Fe(III) Fe2->Fe3 Oxidation Photon Photon (hν) Probe_Amine->Photon Fluorescence Emission

Figure 1: General mechanism of an N-oxide based fluorescent probe for Fe(II) detection.

Key N-Oxide Based Iron Probes: A Comparative Overview

The versatility of the N-oxide chemistry allows for its integration with a wide array of fluorophore scaffolds, enabling the development of probes with diverse photophysical properties. This has led to a palette of sensors spanning the visible to near-infrared (NIR) spectrum, suitable for various bioimaging applications. The first example of such a probe for live-cell imaging was RhoNox-1, based on a rhodamine scaffold. Since then, the family has expanded to include probes based on coumarin (B35378) (CoNox-1), fluorescein (B123965) (FluNox-1), silicon rhodamine (Sithis compound), and BODIPY (BDNO), each offering unique advantages in terms of excitation/emission wavelengths, quantum yields, and sensitivity.

Probe NameFluorophore Scaffoldλex (nm)λem (nm)Quantum Yield (Φ) (Probe)Quantum Yield (Φ) (Parent Fluorophore)Detection Limit (LOD)Key Features & Applications
This compound Rhodamine B555575LowHigh~μM rangeFirst turn-on N-oxide probe for live-cell Fe²⁺ imaging.
CoNox-1 Coumarin2954500.040.92 (Coumarin-6H)Not specifiedBlue-emitting probe for multicolor imaging.
FluNox-1 Morpholinorhodol4955250.080.15 (Morpholinorhodol)Not specifiedGreen-emitting probe.
Sithis compound Silicon Rhodamine6506650.080.34 (Si-rhodamine B)Not specifiedRed-shifted probe with excellent signal contrast, used in hypoxic tumor models.
BDNO BODIPY610715Not specifiedNot specified41 nMRatiometric NIR probe with a large Stokes shift (105 nm) and rapid response (<5s).
MDJ-O Julolidine535720Not specifiedNot specified3.09 μMNIR probe with 49-fold fluorescence enhancement, used for in vivo imaging in zebrafish and mice.

Experimental Protocols

Detailed methodologies are crucial for the successful application of N-oxide based iron probes. Below are generalized protocols for their synthesis, in vitro characterization, and live-cell imaging.

Protocol 1: General Synthesis of N-Oxide Probes

The synthesis of N-oxide probes is typically achieved through the oxidation of the corresponding tertiary amine-containing fluorophore.

  • Dissolution: Dissolve the parent amine fluorophore in a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Oxidation: Add an oxidizing agent, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to the solution at room temperature or on ice. The reaction is typically stirred for several hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, quench the reaction and purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired N-oxide probe.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and high-resolution mass spectrometry.

Protocol 2: In Vitro Fluorescence Spectroscopy

This protocol outlines the steps to characterize the probe's response to Fe²⁺ in a controlled aqueous environment.

  • Reagent Preparation:

    • Prepare a stock solution of the N-oxide probe (e.g., 1 mM in DMSO).

    • Prepare a stock solution of a ferrous iron salt (e.g., 20 mM FeSO₄ or ferrous ammonium (B1175870) sulfate) in deoxygenated water. Prepare fresh to prevent oxidation.

    • Prepare the working buffer (e.g., 50 mM HEPES, pH 7.4).

  • Measurement:

    • In a cuvette, dilute the probe stock solution into the HEPES buffer to a final concentration (e.g., 2 μM).

    • Record the initial fluorescence spectrum ("turn-off" state) using a spectrofluorometer at the appropriate excitation wavelength.

    • Add a specific concentration of the FeSO₄ solution (e.g., 20 μM) to the cuvette.

    • Incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 25 °C).

    • Record the final fluorescence spectrum to determine the fluorescence enhancement ("turn-on" state).

  • Selectivity Test: Repeat step 2, replacing FeSO₄ with various other metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Ca²⁺, Mg²⁺) to confirm the probe's selectivity for Fe²⁺.

Protocol 3: Live-Cell Imaging of Labile Iron

This protocol describes the use of N-oxide probes to visualize Fe²⁺ in cultured cells.

  • Cell Culture: Seed cells (e.g., HT1080 or HepG2) on a glass-bottom dish and culture until they reach the desired confluency.

  • Probe Loading:

    • Wash the cells with a suitable buffer like Hank's Balanced Salt Solution (HBSS).

    • Prepare a loading solution of the N-oxide probe (e.g., 1-5 μM) in serum-free medium or HBSS.

    • Incubate the cells with the probe solution for a specific duration (e.g., 30-60 minutes) at 37 °C.

  • Washing: Wash the cells twice with buffer to remove excess probe.

  • Treatment (Optional):

    • To observe an increase in labile iron, treat cells with an iron source like ferrous ammonium sulfate (B86663) (FAS) (e.g., 100 μM for 30 min).

    • To observe a decrease, treat with an iron chelator like 2,2'-bipyridine.

  • Imaging:

    • Immediately acquire fluorescence images using a confocal laser scanning microscope equipped with the appropriate laser line for excitation and emission filters.

    • Collect images from both control and treated cells.

  • Image Analysis: Quantify the mean fluorescence intensity from multiple cells or regions of interest to determine the relative changes in the labile Fe²⁺ pool.

cluster_1 Live-Cell Imaging Workflow A 1. Seed Cells on Glass-Bottom Dish B 2. Culture Cells (e.g., 24h) A->B C 3. Load with N-Oxide Probe (e.g., 5µM, 1h) B->C D 4. Wash Cells (2x) C->D E 5. Treat Cells (e.g., Iron Source/Chelator) D->E F 6. Fluorescence Microscopy E->F G 7. Image Acquisition and Analysis F->G

Figure 2: A typical experimental workflow for visualizing labile iron in living cells.

Probe Design and Applications

The modular design of N-oxide probes allows for strategic development to meet specific experimental needs. By coupling the N-oxide "switch" to different fluorophores, researchers can create probes with tailored photophysical properties. This strategy has yielded a multicolor palette of probes, enabling simultaneous imaging with other fluorescent reporters. Furthermore, probes have been developed for the near-infrared (NIR) window, which offers advantages for in vivo imaging due to deeper tissue penetration and reduced autofluorescence.

cluster_2 N-Oxide Probe Design Logic cluster_examples Examples Core Core Chemistry: N-Oxide Deoxygenation by Fe(II) Properties Desired Photophysical Properties Core->Properties Enables 'Turn-On' Response Scaffold Fluorophore Scaffold Scaffold->Core Attach to Coumarin Coumarin -> Blue Emission Rhodamine Rhodamine -> Green/Red Emission SiRhodamine Si-Rhodamine -> Far-Red/NIR Application Target Application Properties->Application Determines

Figure 3: Logical relationships in the design of N-oxide based iron probes.

The applications of these probes are extensive and impactful:

  • Visualizing Labile Iron Pools: They have been successfully used to detect both basal and fluctuating levels of labile Fe²⁺ in a variety of cell types.

  • Studying Hypoxia: Probes like Sithis compound have been instrumental in demonstrating that hypoxic conditions in tumor cells lead to a shift in intracellular redox equilibrium towards higher levels of labile Fe²⁺.

  • Investigating Ferroptosis: N-oxide based probes have been used to monitor the elevation of labile Fe²⁺ during ferroptosis, a form of iron-dependent regulated cell death. Interestingly, these probes themselves have been shown to inhibit ferroptosis by selectively oxidizing and depleting Fe²⁺, opening new avenues for therapeutic strategies.

Conclusion and Future Directions

The discovery and development of N-oxide based probes represent a paradigm shift in the study of iron biology. Their high selectivity, "turn-on" response, and chemical versatility have provided researchers with powerful tools to investigate the intricate roles of labile Fe²⁺ in health and disease. Future developments in this field may focus on creating probes with even higher quantum yields, faster response kinetics, and ratiometric readouts for more precise quantitative measurements. Furthermore, the design of probes targeted to specific organelles (e.g., mitochondria, lysosomes) will continue to unravel the subcellular dynamics of iron metabolism, offering unprecedented insights into cellular function and pathology.

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging of Fe2+ with RhoNox-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of RhoNox-1, a fluorescent probe designed for the specific detection of ferrous iron (Fe2+) in live cells. These protocols and notes are intended to assist researchers in various fields, including cell biology, neuroscience, and drug discovery, in accurately monitoring intracellular Fe2+ dynamics.

Introduction

This compound is a cell-permeable probe that exhibits a highly selective turn-on fluorescence response to Fe2+.[1][2] In its native state, this compound is weakly fluorescent. Upon reaction with Fe2+, it is converted to a highly fluorescent rhodamine B derivative, generating a stable and irreversible orange-red fluorescence.[1][3][4] This reaction is specific to Fe2+ and is not significantly affected by other biologically relevant metal ions, including Fe3+. This compound tends to accumulate in the Golgi apparatus and endoplasmic reticulum.

Mechanism of Action

The detection mechanism of this compound relies on the Fe2+-mediated deoxygenation of a tertiary amine N-oxide group. This reaction breaks the fluorescence quenching mechanism, which is attributed to a combination of twisted internal charge transfer (TICT) and photo-induced electron transfer (PET) processes in the non-fluorescent form. The resulting product, rhodamine B, is a well-characterized and highly fluorescent molecule.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound.

ParameterValueReference
Excitation Wavelength (Ex)~540 nm
Emission Wavelength (Em)~575 nm
Stock Solution Concentration1 mM in high-purity DMSO
Working Concentration1-10 µM in serum-free medium or PBS
Incubation Time5 - 60 minutes
Fluorescence Increase upon Fe2+ bindingUp to 30-fold
Detection LimitApproximately 0.2 µM

Experimental Protocols

1. Reagent Preparation

  • 1 mM this compound Stock Solution:

    • Bring the vial of this compound solid to room temperature before opening.

    • To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 110 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • This compound Working Solution:

    • On the day of the experiment, dilute the 1 mM this compound stock solution in a serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS) to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

2. Live Cell Imaging of Adherent Cells

  • Culture adherent cells on sterile glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • When cells have reached the desired confluency, remove the culture medium.

  • Wash the cells twice with a serum-free medium or buffer (e.g., HBSS).

  • Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined for each cell type and experimental condition.

  • After incubation, remove the this compound working solution and wash the cells two to three times with the serum-free medium or buffer to remove any excess probe.

  • Add fresh pre-warmed medium or buffer to the cells.

  • Proceed with imaging using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation: ~540 nm, Emission: ~575 nm).

3. Live Cell Imaging of Suspension Cells

  • Collect suspension cells by centrifugation at 1000 x g for 3-5 minutes.

  • Discard the supernatant and wash the cells twice with PBS.

  • Resuspend the cells to a density of approximately 1x10^6 cells/mL in a serum-free medium or buffer.

  • Add the this compound working solution to the cell suspension and incubate for 5-30 minutes at room temperature or 37°C.

  • After incubation, centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.

  • Wash the cells twice with PBS.

  • Resuspend the cells in a fresh serum-free medium or PBS for analysis.

  • The cells can be analyzed by fluorescence microscopy or flow cytometry.

4. Positive Control (Optional)

To induce an increase in intracellular labile Fe2+, cells can be treated with a Fe2+ source prior to this compound staining.

  • Prepare a fresh 100 mM solution of ferrous ammonium (B1175870) sulfate (B86663) (FAS) or ferrous sulfate (FeSO4).

  • Dilute the FAS or FeSO4 solution in a serum-free cell culture medium to a final concentration of 100 µM.

  • Incubate the cells with the iron-containing medium for 30 minutes at 37°C.

  • Wash the cells three times with HBSS to remove extracellular iron.

  • Proceed with the this compound staining protocol as described above.

Visualizations

RhoNox1_Mechanism This compound Mechanism of Action RhoNox1_non_fluorescent This compound (Weakly Fluorescent) N_oxide N-Oxide Group RhoNox1_non_fluorescent->N_oxide Contains Fe2_ion Fe2+ Deoxygenation Deoxygenation Fe2_ion->Deoxygenation Rhodamine_B Rhodamine B (Highly Fluorescent) N_oxide->Deoxygenation Deoxygenation->Rhodamine_B Converts to

Caption: this compound detects Fe2+ via a deoxygenation reaction.

Live_Cell_Imaging_Workflow Live Cell Imaging Workflow with this compound cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture 1. Culture Cells Prepare_Working_Solution 2. Prepare this compound Working Solution (1-10 µM) Wash_Cells_1 3. Wash Cells Incubate 4. Incubate with this compound (5-60 min) Wash_Cells_1->Incubate Wash_Cells_2 5. Wash to Remove Excess Probe Incubate->Wash_Cells_2 Add_Media 6. Add Fresh Media/Buffer Wash_Cells_2->Add_Media Image_Cells 7. Image (Ex: ~540nm, Em: ~575nm) Add_Media->Image_Cells

Caption: Experimental workflow for live cell imaging using this compound.

Fenton_Reaction_Signaling Role of Fe2+ in Fenton Reaction Fe2_ion Fe2+ Hydroxyl_Radical Hydroxyl Radical (•OH) (Highly Reactive) Fe2_ion->Hydroxyl_Radical Fe3_ion Fe3+ Fe2_ion->Fe3_ion Oxidized to H2O2 Hydrogen Peroxide (H2O2) H2O2->Hydroxyl_Radical Cellular_Damage Cellular Damage (DNA, Lipids, Proteins) Hydroxyl_Radical->Cellular_Damage

Caption: Fe2+ catalyzes the Fenton reaction, producing damaging radicals.

References

Optimal Concentration and Application of RhoNox-1 for Cellular Ferrous Iron Staining

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

RhoNox-1 is a highly selective fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) within living cells.[1][2][3][4][5] This probe exhibits excellent cell membrane permeability and, upon reacting with Fe²⁺, undergoes an irreversible transformation to an orange-red fluorescent product.[1][2][4][5] This reaction allows for the visualization and quantification of the labile iron pool, which plays a crucial role in various cellular processes and is implicated in numerous pathological conditions. This compound typically localizes to the Golgi apparatus.[1][3][4] The fluorescence of this compound is quenched in its inactive state through a Twisted Intramolecular Charge Transfer (TICT) mechanism.[6][7]

Quantitative Data Summary

The optimal concentration of this compound for cell staining can vary depending on the cell type and experimental conditions. The following tables summarize recommended concentrations and incubation parameters from various sources.

Table 1: Recommended Working Concentrations of this compound

ParameterRecommended ValueSource(s)
General Working Concentration1 - 10 µM[1][2][3][4][5]
Specific Concentration for Fluorescence Microscopy5 µM[8][9]
Specific Concentration for in vitro Fluorescence Measurements2 µM[8][10]

Table 2: Experimental Parameters for this compound Staining

ParameterRecommended ValueSource(s)
Incubation Time5 - 30 minutes[1][2][3][4][5]
Alternative Incubation Time (HepG2 cells)60 minutes[8][9]
Cell Density (Suspension Cells)1 x 10⁶ cells/mL[1][2][3][4][5]
Excitation Wavelength (Ex)~540 nm[1][4]
Emission Wavelength (Em)~575 nm[1][4]
Stock Solution Concentration1 mM in DMSO[1][2][3][4][5]

Experimental Protocols

A. Preparation of this compound Stock and Working Solutions

A critical first step for successful staining is the proper preparation of the this compound solutions.

1. Preparation of 1 mM this compound Stock Solution:

  • To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 110 µL of anhydrous, high-purity DMSO.[1][3][4][5]

  • It is recommended to store the stock solution in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2]

2. Preparation of this compound Working Solution:

  • On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically between 1-10 µM) using a serum-free cell culture medium or Phosphate Buffered Saline (PBS).[1][2][3][4]

  • It is crucial to prepare the working solution immediately before use.[1]

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation RhoNox1_powder This compound Powder (50 µg) StockSolution 1 mM this compound Stock Solution RhoNox1_powder->StockSolution Dissolve in DMSO Anhydrous DMSO (110 µL) DMSO->StockSolution Storage Store at -20°C to -80°C StockSolution->Storage StockSolution_use 1 mM this compound Stock Solution WorkingSolution 1-10 µM this compound Working Solution StockSolution_use->WorkingSolution Dilute with Diluent Serum-Free Medium or PBS Diluent->WorkingSolution

Figure 1: Workflow for the preparation of this compound stock and working solutions.

B. Staining Protocol for Adherent Cells

This protocol is suitable for cells grown on coverslips or in multi-well plates.

  • Culture adherent cells on sterile coverslips in a petri dish or in a multi-well plate until they reach the desired confluency.

  • Carefully remove the culture medium.

  • Wash the cells twice with PBS or a suitable buffer like Hank's Balanced Salt Solution (HBSS).[9]

  • Add a sufficient volume of the this compound working solution (e.g., 100 µL for a well in a 96-well plate) to completely cover the cells.[1][3]

  • Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.[1][2][3] The optimal incubation time may need to be determined empirically for different cell lines.

  • Aspirate the this compound working solution.

  • Wash the cells two to three times with serum-free medium or PBS for 5 minutes each time to remove any excess probe.[2][3]

  • The cells are now ready for imaging using a fluorescence microscope.

G start Start: Adherent Cells in Culture remove_medium Remove Culture Medium start->remove_medium wash1 Wash with PBS (2x) remove_medium->wash1 add_rhonox Add 1-10 µM this compound Working Solution wash1->add_rhonox incubate Incubate 5-30 min add_rhonox->incubate remove_rhonox Aspirate Working Solution incubate->remove_rhonox wash2 Wash with PBS/Medium (2-3x) remove_rhonox->wash2 image Image with Fluorescence Microscope wash2->image

Figure 2: Experimental workflow for staining adherent cells with this compound.

C. Staining Protocol for Suspension Cells

This protocol is designed for cells grown in suspension.

  • Collect the suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes).[1][2]

  • Discard the supernatant and wash the cell pellet twice with PBS, centrifuging after each wash.[1][2]

  • Resuspend the cells in the this compound working solution at a density of approximately 1 x 10⁶ cells/mL.[1][2][3]

  • Incubate the cells for 5-30 minutes at room temperature, protected from light.[1][2][3]

  • Centrifuge the cells to pellet them and discard the supernatant containing the this compound working solution.[1]

  • Wash the cell pellet twice with PBS to remove any unbound probe.[1][2]

  • Resuspend the final cell pellet in a suitable buffer (e.g., PBS or serum-free medium) for analysis.

  • Analyze the stained cells using a flow cytometer or fluorescence microscope.[1][2][3]

G start Start: Suspension Cells in Culture centrifuge1 Centrifuge and Discard Supernatant start->centrifuge1 wash1 Wash with PBS (2x) centrifuge1->wash1 resuspend_rhonox Resuspend in 1-10 µM this compound (1x10^6 cells/mL) wash1->resuspend_rhonox incubate Incubate 5-30 min resuspend_rhonox->incubate centrifuge2 Centrifuge and Discard Supernatant incubate->centrifuge2 wash2 Wash with PBS (2x) centrifuge2->wash2 resuspend_final Resuspend in PBS/Medium wash2->resuspend_final analyze Analyze via Flow Cytometry or Fluorescence Microscopy resuspend_final->analyze G RhoNox1_inactive This compound (Non-fluorescent) Reaction Deoxygenation Reaction RhoNox1_inactive->Reaction Fe2_ion Intracellular Fe²⁺ Fe2_ion->Reaction RhoNox1_active Activated this compound (Orange-Red Fluorescence) Reaction->RhoNox1_active Results in Detection Detection (Ex: ~540nm, Em: ~575nm) RhoNox1_active->Detection Leads to

References

Application Notes and Protocols for RhoNox-1 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RhoNox-1, a selective fluorescent probe for the detection of ferrous iron (Fe²⁺), in fluorescence microscopy. This document outlines the mechanism of action, detailed experimental protocols for cell staining, and applications in studying iron-dependent signaling pathways, such as ferroptosis, which is of significant interest in drug development.

Introduction to this compound

This compound is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) in living cells.[1][2] Its mechanism is based on a "turn-on" fluorescence response. In its native state, this compound is weakly fluorescent. Upon reaction with Fe²⁺, the N-oxide group of this compound is reduced, yielding a highly fluorescent rhodamine B product.[3][4] This irreversible reaction provides a robust and specific signal for imaging labile Fe²⁺ pools, which are implicated in various cellular processes and pathologies, including ferroptosis.[5] this compound typically localizes to the Golgi apparatus.

Quantitative Data Summary

For ease of reference, the key quantitative parameters for using this compound are summarized in the table below.

ParameterValueReference
Excitation Wavelength (Ex)540 nm
Emission Wavelength (Em)575 nm
Stock Solution Concentration1 mM in anhydrous DMSO
Working Solution Concentration1-10 µM in serum-free medium or PBS
Incubation Time5 - 30 minutes

Experimental Protocols

Detailed methodologies for preparing this compound solutions and staining both adherent and suspension cells are provided below.

Preparation of this compound Solutions
  • 1 mM Stock Solution: To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 110 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO). Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • 1-10 µM Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-10 µM in a serum-free cell culture medium or phosphate-buffered saline (PBS). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. Prepare the working solution fresh for each experiment.

Staining Protocol for Adherent Cells
  • Cell Seeding: Seed adherent cells on sterile coverslips or in glass-bottom dishes and culture until they reach the desired confluency.

  • Aspirate Medium: Carefully aspirate the cell culture medium from the coverslips or dishes.

  • Staining: Add a sufficient volume of the this compound working solution to completely cover the cells (e.g., 100 µL for a single well in a 96-well plate or a coverslip in a 24-well plate).

  • Incubation: Incubate the cells at room temperature or 37°C for 5-30 minutes, protected from light.

  • Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed serum-free medium or PBS to remove excess probe.

  • Imaging: Mount the coverslips on a slide with a suitable mounting medium or add fresh medium/PBS to the dish. Proceed with imaging using a fluorescence microscope equipped with appropriate filters for rhodamine B (Ex/Em: ~540/575 nm).

Staining Protocol for Suspension Cells
  • Cell Harvesting: Harvest suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes).

  • Washing: Discard the supernatant and wash the cell pellet twice with PBS. Resuspend the cells in PBS.

  • Cell Count and Density Adjustment: Count the cells and adjust the density to approximately 1 x 10⁶ cells/mL in a serum-free medium or PBS.

  • Staining: Add the this compound working solution to the cell suspension.

  • Incubation: Incubate the cells at room temperature or 37°C for 5-30 minutes, protected from light.

  • Washing: Centrifuge the cells to pellet them, discard the supernatant, and wash the pellet twice with PBS to remove the excess probe.

  • Resuspension and Imaging: Resuspend the final cell pellet in a fresh serum-free medium or PBS. The cells can then be analyzed by fluorescence microscopy (by placing a drop on a slide) or flow cytometry.

Application in Ferroptosis Research

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound is a valuable tool for studying the role of labile iron pools in this process. An increase in intracellular Fe²⁺ is a key event in the initiation of ferroptosis. This compound can be used to visualize and quantify this increase in Fe²⁺ levels upon induction of ferroptosis by compounds like erastin (B1684096) or RSL3. Interestingly, N-oxide-containing probes like this compound have been shown to inhibit ferroptosis by selectively oxidizing Fe²⁺, thereby reducing its availability for Fenton-like reactions that drive lipid peroxidation.

Visualizations

This compound Mechanism of Action

RhoNox1_Mechanism RhoNox1 This compound (Weakly Fluorescent) Deoxygenation Deoxygenation of N-oxide group RhoNox1->Deoxygenation Fe2 Fe²⁺ (Labile Iron) Fe2->Deoxygenation RhodamineB Rhodamine B (Highly Fluorescent) Deoxygenation->RhodamineB

Caption: Mechanism of this compound activation by ferrous iron.

Experimental Workflow for Staining Adherent Cells

Staining_Workflow cluster_prep Preparation cluster_staining Staining Protocol Stock Prepare 1 mM This compound Stock in DMSO Working Dilute to 1-10 µM Working Solution Stock->Working AddProbe Add this compound Working Solution Working->AddProbe Seed Seed Adherent Cells Aspirate1 Aspirate Culture Medium Seed->Aspirate1 Aspirate1->AddProbe Incubate Incubate 5-30 min AddProbe->Incubate Aspirate2 Aspirate Staining Solution Incubate->Aspirate2 Wash Wash Cells 2-3x Aspirate2->Wash Image Fluorescence Microscopy Wash->Image

Caption: Workflow for staining adherent cells with this compound.

Simplified Ferroptosis Signaling Pathway

Ferroptosis_Pathway cluster_inducers Ferroptosis Inducers cluster_cellular Cellular Events cluster_probe Detection Erastin Erastin / RSL3 GPX4 GPX4 Inactivation Erastin->GPX4 GSH GSH Depletion Erastin->GSH Lipid_ROS Lipid Peroxidation GPX4->Lipid_ROS GSH->GPX4 Fe2_increase Labile Fe²⁺ Pool Increase Fe2_increase->Lipid_ROS RhoNox1 This compound Fe2_increase->RhoNox1 Detection Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Role of Fe²⁺ in ferroptosis and its detection by this compound.

References

Application Notes: RhoNox-1 Staining for Flow Cytometry Analysis of Intracellular Labile Iron

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RhoNox-1 is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) within living cells.[1][2][3][4] It operates on a turn-on fluorescence mechanism, where the non-fluorescent this compound reacts with intracellular Fe²⁺ to yield a stable, highly fluorescent product.[5] This reaction involves the reduction of an N-oxide group on the this compound molecule by Fe²⁺, leading to the formation of a rhodamine-like fluorophore. The resulting fluorescent signal is irreversible and exhibits an orange to red fluorescence, making it suitable for analysis by flow cytometry and fluorescence microscopy. Notably, this compound tends to localize in the Golgi apparatus.

Principle of Detection

The detection of intracellular Fe²⁺ by this compound is a specific chemical reaction. In its native state, the fluorescence of this compound is quenched. Upon entering the cell, it reacts with labile Fe²⁺, which reduces the N-oxide moiety of the probe. This reduction event restores the π-conjugation of the xanthene ring structure, resulting in a significant increase in fluorescence intensity. This direct and irreversible reaction provides a robust method for quantifying the relative levels of intracellular labile Fe²⁺.

RhoNox1_Mechanism This compound Mechanism of Action RhoNox1_non_fluorescent This compound (Non-fluorescent) Fe2 Intracellular Labile Fe²⁺ RhoNox1_non_fluorescent->Fe2 Enters Cell RhoNox1_fluorescent Fluorescent Product Fe2->RhoNox1_fluorescent Reaction (Reduction) Flow_Cytometry Detection by Flow Cytometry RhoNox1_fluorescent->Flow_Cytometry Emits Light

Caption: Mechanism of this compound activation by intracellular Fe²⁺.

Data Presentation

The following table summarizes the key spectral properties of this compound for flow cytometry applications.

ParameterValueReference
Excitation Wavelength (Ex)540 nm
Emission Wavelength (Em)575 nm
Recommended Working Concentration1 - 10 µM
Solvent for Stock SolutionDMSO

Experimental Protocols

This section provides a detailed protocol for staining suspension cells with this compound for flow cytometry analysis. A protocol for adherent cells is also included for broader applicability.

I. Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 50 µg of this compound in 110 µL of anhydrous DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • This compound Working Solution (1-10 µM): On the day of the experiment, dilute the 1 mM stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final concentration (typically between 1-10 µM). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. Prepare this solution fresh for each use.

II. Staining Protocol for Suspension Cells

Suspension_Cell_Workflow Workflow for Staining Suspension Cells Start Start with Suspension Cells Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend Cells Harvest->Resuspend 1x10⁶ cells/mL in PBS Add_RhoNox1 Add this compound Working Solution Resuspend->Add_RhoNox1 Incubate Incubate Add_RhoNox1->Incubate 5-30 min at RT Wash Wash Cells Incubate->Wash Twice with PBS Resuspend_Final Resuspend for Analysis Wash->Resuspend_Final In serum-free medium or PBS Analyze Analyze by Flow Cytometry Resuspend_Final->Analyze

Caption: Experimental workflow for this compound staining of suspension cells.

  • Cell Preparation:

    • Harvest cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.

    • Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.

    • Resuspend the cell pellet in PBS to a density of 1 x 10⁶ cells/mL.

  • Staining:

    • Add 1 mL of the freshly prepared this compound working solution to the cell suspension.

    • Incubate the cells at room temperature for 5-30 minutes, protected from light. The optimal incubation time should be determined for each cell type.

  • Washing:

    • Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C.

    • Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.

  • Analysis:

    • Resuspend the final cell pellet in serum-free cell culture medium or PBS.

    • Analyze the cells immediately by flow cytometry, using an excitation wavelength of approximately 540 nm and detecting emission at around 575 nm.

III. Staining Protocol for Adherent Cells (for microscopy, adaptable for flow cytometry)
  • Cell Preparation:

    • Culture adherent cells on sterile coverslips or in culture plates until they reach the desired confluency.

  • Staining:

    • Remove the culture medium.

    • Add a sufficient volume of the this compound working solution to completely cover the cells (e.g., 100 µL for a coverslip).

    • Incubate at room temperature for 5-30 minutes, protected from light.

  • Washing:

    • Aspirate the staining solution and wash the cells two to three times with culture medium.

  • Analysis:

    • For flow cytometry, detach the cells using a gentle, non-enzymatic cell dissociation buffer.

    • Wash the detached cells with PBS and resuspend in serum-free medium or PBS for analysis as described for suspension cells.

Important Considerations

  • Controls: It is essential to include appropriate controls in your experiment. These should include an unstained cell sample and cells treated with an iron chelator (e.g., 2,2'-bipyridyl) prior to this compound staining to confirm the specificity of the signal for Fe²⁺.

  • Toxicity: As with any fluorescent probe, it is advisable to perform a toxicity assay to ensure that the chosen concentration of this compound and the incubation time do not adversely affect cell viability.

  • Photostability: Protect the this compound stock and working solutions, as well as the stained cells, from light to prevent photobleaching.

  • Instrumentation: Ensure that the flow cytometer is equipped with the appropriate lasers and filters for the excitation and emission wavelengths of the this compound fluorescent product.

References

Application Notes and Protocols for Histological Detection of Ferrous Iron (Fe2+) using RhoNox-1

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of RhoNox-1, a selective fluorescent turn-on probe, for the histological detection and localization of labile ferrous iron (Fe2+) in tissue sections.

Principle of Detection

This compound is a highly specific fluorescent probe designed for the detection of ferrous iron (Fe2+).[1][2] In its native state, this compound is weakly fluorescent. Upon selective reaction with Fe2+, the probe undergoes a deoxygenation reaction of its tertiary amine N-oxide group.[3][4] This reaction yields a highly fluorescent product with a distinct orange-red emission, allowing for the visualization of labile Fe2+ within cells and tissues.[5] The fluorescence intensity of the reaction product is directly proportional to the concentration of ferrous iron. This compound demonstrates high selectivity for Fe2+ over other biologically relevant metal ions, including ferric iron (Fe3+).

Data Presentation

The following table summarizes key quantitative parameters for the use of this compound in histological applications.

ParameterValueReference
Excitation Maximum (Ex) ~540 nm
Emission Maximum (Em) ~575 nm
Stock Solution Concentration 1 mM in DMSO
Working Solution Concentration 1-10 µM in PBS or serum-free medium
Recommended Concentration for Tissue Sections 5 µM in PBS (pH 7.4)
Incubation Time for Tissue Sections 1 hour at room temperature
Reported EC50 for Fe2+ (in cell lysate) 19.6 µM

Experimental Protocols

This section provides a detailed protocol for the staining of frozen tissue sections with this compound.

Required Materials
  • This compound probe

  • Dimethyl sulfoxide (B87167) (DMSO), high purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • Optimal Cutting Temperature (O.C.T.) compound

  • Cryostat

  • Histological slides

  • Coplin jars or staining dishes

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar fluorophores)

  • Coverslips

  • Mounting medium (aqueous, non-fluorescent)

Reagent Preparation

1 mM this compound Stock Solution:

  • Dissolve 50 µg of this compound in 110 µL of high-purity DMSO.

  • Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

5 µM this compound Working Solution:

  • On the day of the experiment, dilute the 1 mM stock solution 1:200 in 10 mM PBS (pH 7.4). For example, add 5 µL of 1 mM this compound stock solution to 995 µL of PBS.

  • Prepare this solution fresh before each use.

Tissue Preparation and Sectioning
  • Excise the tissue of interest and immediately embed it in O.C.T. compound.

  • Snap-freeze the embedded tissue in isopentane (B150273) cooled with liquid nitrogen or on a block of dry ice.

  • Store the frozen blocks at -80°C until sectioning.

  • Using a cryostat, cut tissue sections at a thickness of 5-10 µm.

  • Mount the sections onto histological slides.

  • The sections can be used immediately or stored at -80°C for future use.

Staining Protocol for Frozen Tissue Sections
  • If using frozen slides, allow them to warm to room temperature for approximately 30 minutes to prevent condensation.

  • Wash the sections twice with PBS for 5 minutes each to remove the O.C.T. compound.

  • Carefully remove the excess PBS from around the tissue section.

  • Apply a sufficient volume of the 5 µM this compound working solution to completely cover the tissue section.

  • Incubate the slides in a humidified chamber at room temperature for 1 hour, protected from light.

  • Wash the sections three times with PBS for 5 minutes each to remove any unbound probe.

  • Mount the sections with an aqueous, non-fluorescent mounting medium and apply a coverslip.

  • Proceed with fluorescence microscopy.

Fluorescence Microscopy and Data Analysis
  • Visualize the stained sections using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation: ~540 nm, Emission: ~575 nm).

  • Acquire images using a consistent set of parameters (e.g., exposure time, gain) for all samples to allow for semi-quantitative comparison.

  • The intensity of the red fluorescence is indicative of the level of labile ferrous iron.

  • For quantitative analysis, image analysis software (e.g., ImageJ) can be used to measure the mean fluorescence intensity in defined regions of interest.

  • Normalize the fluorescence intensity to the background to determine the signal-to-noise ratio.

Visualization of Pathways and Workflows

Mechanism of this compound Activation

RhoNox1_Mechanism RhoNox1_inactive This compound (Weakly Fluorescent) RhoNox1_active Activated this compound (Highly Fluorescent) RhoNox1_inactive->RhoNox1_active Selective Reaction (Deoxygenation) Fe2 Ferrous Iron (Fe2+) Fe2->RhoNox1_active Fluorescence Orange-Red Fluorescence (Ex: ~540 nm, Em: ~575 nm) RhoNox1_active->Fluorescence Emits Light

Caption: Mechanism of this compound activation by ferrous iron.

Experimental Workflow for Tissue Staining

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis Tissue_Embedding Embed Tissue in O.C.T. Freezing Snap-Freeze Tissue_Embedding->Freezing Sectioning Cryosectioning (5-10 µm) Freezing->Sectioning Mounting Mount on Slides Sectioning->Mounting Wash1 Wash with PBS Mounting->Wash1 Incubation Incubate with 5 µM this compound (1 hour, RT, dark) Wash1->Incubation Wash2 Wash with PBS (3x) Incubation->Wash2 Coverslip Mount with Coverslip Wash2->Coverslip Microscopy Fluorescence Microscopy Coverslip->Microscopy Image_Acquisition Image Acquisition Microscopy->Image_Acquisition Analysis Image Analysis (Fluorescence Intensity) Image_Acquisition->Analysis

Caption: Experimental workflow for ferrous iron detection in tissue sections.

References

Application Notes and Protocols for RhoNox-1: Preparation and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of RhoNox-1 stock and working solutions, essential for the accurate detection of intracellular ferrous iron (Fe²⁺). This compound is a highly selective fluorescent probe that enables the visualization and quantification of labile iron pools within living cells.

Introduction to this compound

This compound is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺)[1][2][3][4]. Upon reaction with Fe²⁺, this compound undergoes an irreversible transformation to a highly fluorescent product, emitting an orange-red signal[1]. This probe exhibits high selectivity for Fe²⁺ over other biologically relevant metal ions and tends to accumulate in the Golgi apparatus. The mechanism of detection relies on the Fe²⁺-mediated deoxygenation of the tertiary amine N-oxide moiety of this compound, which restores the fluorescence of the rhodamine B core.

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC₂₈H₃₀N₂O₄
Molecular Weight458.55 g/mol
Excitation Wavelength (Ex)~540 nm
Emission Wavelength (Em)~575 nm
AppearancePink to red solid
SolubilitySoluble in DMSO

Preparation of this compound Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for reliable experimental outcomes. The following protocols outline the recommended procedures.

This compound Stock Solution (1 mM)

The stock solution is prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) to ensure stability and solubility. It is highly recommended to use high-purity, anhydrous DMSO to minimize degradation of the probe and reduce background fluorescence.

Materials:

  • This compound (50 µg)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Protocol:

  • Allow the vial containing this compound to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the solid is at the bottom.

  • Add 110 µL of anhydrous DMSO to the 50 µg of this compound to yield a 1 mM stock solution.

  • Vortex briefly to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots as recommended in the table below.

Stock Solution Preparation Summary:

ComponentAmountFinal Concentration
This compound50 µg1 mM
Anhydrous DMSO110 µL-
This compound Working Solution (1-10 µM)

The working solution should be prepared fresh for each experiment by diluting the stock solution in a suitable buffer.

Materials:

  • 1 mM this compound stock solution

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

Protocol:

  • On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution.

  • Dilute the stock solution with serum-free cell culture medium or PBS to the desired final concentration (typically in the range of 1-10 µM). For example, to prepare 1 mL of a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of serum-free medium or PBS.

  • The optimal concentration of the working solution may vary depending on the cell type and experimental conditions, and therefore should be determined empirically.

Working Solution Dilution Examples:

Desired Working ConcentrationVolume of 1 mM Stock SolutionVolume of Diluent (Serum-free medium/PBS)Final Volume
1 µM1 µL999 µL1 mL
5 µM5 µL995 µL1 mL
10 µM10 µL990 µL1 mL

Storage and Stability

Proper storage of this compound and its solutions is crucial to maintain its efficacy.

SolutionStorage TemperatureDurationStorage Conditions
Unopened Solid≤ -20°C1 yearDesiccated and protected from light
Stock Solution (in DMSO)-80°C6 monthsProtected from light, in aliquots to avoid freeze-thaw cycles
Stock Solution (in DMSO)-20°C1 monthProtected from light, in aliquots to avoid freeze-thaw cycles

Note: Storing this compound as a solution is generally not recommended as it may degrade and increase background fluorescence. It is best to use the prepared solution promptly.

Experimental Protocols

The following are general protocols for staining adherent and suspension cells with this compound. Optimization may be required for specific cell lines and experimental setups.

Staining of Adherent Cells

Protocol:

  • Culture adherent cells on sterile coverslips or in a suitable imaging plate.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the freshly prepared this compound working solution (1-10 µM in serum-free medium or PBS) to the cells. Ensure the entire surface is covered.

  • Incubate the cells for 5-30 minutes at room temperature, protected from light.

  • Aspirate the this compound working solution.

  • Wash the cells twice with serum-free medium or PBS for 5 minutes each time.

  • The cells are now ready for imaging using fluorescence microscopy.

Staining of Suspension Cells

Protocol:

  • Collect suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.

  • Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.

  • Resuspend the cell pellet in the freshly prepared this compound working solution (1-10 µM in serum-free medium or PBS) to a cell density of approximately 1x10⁶ cells/mL.

  • Incubate the cells for 5-30 minutes at room temperature, protected from light.

  • Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.

  • Wash the cells twice with PBS, centrifuging after each wash.

  • Resuspend the final cell pellet in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.

Visualizations

Mechanism of this compound Action

The following diagram illustrates the chemical reaction that underlies the detection of ferrous iron by this compound.

RhoNox1_Mechanism RhoNox1_non_fluorescent This compound (Weakly Fluorescent) Deoxygenation Deoxygenation Reaction RhoNox1_non_fluorescent->Deoxygenation Fe2 Fe²⁺ (Ferrous Iron) Fe2->Deoxygenation RhodamineB Rhodamine B Derivative (Highly Fluorescent) Fluorescence Emitted Light (575 nm) RhodamineB->Fluorescence Deoxygenation->RhodamineB Light Excitation Light (540 nm) Light->RhodamineB

Caption: Mechanism of Fe²⁺ detection by this compound.

Experimental Workflow for Cell Staining

This diagram outlines the general workflow for staining cells with this compound.

Staining_Workflow cluster_prep Solution Preparation cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Prepare 1-10 µM Working Solution prep_stock->prep_working incubate Incubate with this compound (5-30 min) prep_working->incubate adherent Adherent Cells wash_adherent Wash with PBS adherent->wash_adherent suspension Suspension Cells wash_suspension Wash with PBS suspension->wash_suspension wash_adherent->incubate wash_suspension->incubate wash_final Wash Cells (2x) incubate->wash_final imaging Fluorescence Microscopy / Flow Cytometry wash_final->imaging

Caption: General experimental workflow for cell staining with this compound.

References

Co-staining Protocols for Cellular Ferrous Iron and Organelle Morphology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers in Life Sciences and Drug Development

Introduction

RhoNox-1 is a fluorescent probe designed for the specific detection of divalent iron ions (Fe2+) within living cells. Upon reacting with Fe2+, this compound undergoes a transformation that results in an irreversible orange-red fluorescent product. This "turn-on" mechanism provides a direct and specific signal for the presence of labile Fe2+. Notably, this compound exhibits a tendency to accumulate within the Golgi apparatus, making it a valuable tool for investigating the role of ferrous iron in this organelle. Co-staining with other organelle-specific markers is essential for contextualizing the distribution and dynamics of Fe2+ in relation to other cellular compartments. These application notes provide detailed protocols for co-staining with markers for the Golgi apparatus, lysosomes, mitochondria, and the endoplasmic reticulum.

Mechanism of this compound Action

The functionality of this compound is based on a selective chemical reaction with ferrous iron. The probe, in its non-fluorescent state, readily permeates the cell membrane. In the presence of Fe2+, the this compound molecule is oxidized, leading to the formation of a highly fluorescent product with excitation and emission maxima at approximately 540 nm and 575 nm, respectively.[1][2] This reaction is highly specific for Fe2+, showing minimal reactivity with other biologically relevant metal ions.[3]

dot

RhoNox1_Mechanism This compound Mechanism of Action RhoNox1_non_fluorescent This compound (Non-fluorescent) Golgi Golgi Apparatus Localization RhoNox1_non_fluorescent->Golgi Fe2_ion Fe2+ (Ferrous Iron) Reaction Oxidation Reaction Fe2_ion->Reaction RhoNox1_fluorescent This compound (Fluorescent Product) Reaction->RhoNox1_fluorescent Cell_entry Cellular Uptake Cell_entry->RhoNox1_non_fluorescent Golgi->Reaction

Caption: Mechanism of this compound activation.

Quantitative Co-localization Data

The following table summarizes quantitative data from co-localization studies of this compound with various organelle markers. The Pearson's correlation coefficient is a measure of the linear correlation between the fluorescence intensities of the two markers, with a value of +1 indicating a perfect positive correlation, -1 a perfect negative correlation, and 0 no correlation.

Organelle MarkerPearson's Correlation Coefficient (PCC) with this compoundReference Cell TypeNotes
LysoTracker 0.84 ± 0.03U87MG cellsStrong co-localization observed in endolysosomes.
BODIPY-FL-ceramide BSA complex (Golgi) Not ReportedHepG2 cellsVisual co-localization confirmed by microscopy.[3]
MitoTracker Not Reported-Co-staining is feasible; optimization is required to minimize spectral overlap.
ER-Tracker Not Reported-A derivative, Sithis compound, shows ER localization. Co-staining with this compound requires careful spectral consideration.

Experimental Protocols

General Workflow for Co-staining

The following diagram illustrates a general workflow for co-staining experiments involving this compound and other organelle markers. Specific incubation times and concentrations will vary depending on the organelle marker being used.

dot

CoStaining_Workflow General Co-staining Workflow Start Start: Culture Cells Stain_Organelle Incubate with Organelle Marker Start->Stain_Organelle Wash1 Wash Cells Stain_Organelle->Wash1 Stain_RhoNox1 Incubate with this compound Wash1->Stain_RhoNox1 Wash2 Wash Cells Stain_RhoNox1->Wash2 Image Image Acquisition (Confocal Microscopy) Wash2->Image Analyze Image Analysis (Co-localization) Image->Analyze

Caption: General experimental workflow for co-staining.

Protocol 1: Co-staining of Fe2+ with this compound and the Golgi Apparatus

This protocol is adapted from a study that visually confirmed the co-localization of this compound with a Golgi-specific marker.[3]

Materials:

  • This compound

  • BODIPY-FL-ceramide BSA complex

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Adherent cells cultured on coverslips

Procedure:

  • Golgi Staining:

    • Treat HepG2 cells with 1 µM BODIPY-FL-ceramide BSA complex in HBSS for 30 minutes at 4°C.

  • Iron Loading (Optional):

    • For studies investigating iron dynamics, treat cells with an iron source (e.g., 100 µM ferrous ammonium (B1175870) sulfate) in serum-free medium for 30 minutes.

  • This compound Staining:

    • Prepare a 5 µM working solution of this compound in HBSS.

    • Incubate the cells with the this compound working solution for 1 hour.

  • Washing:

    • Wash the cells twice with fresh medium, with each wash lasting 5 minutes.

  • Imaging:

    • Mount the coverslips and observe under a fluorescence microscope.

    • BODIPY-FL-ceramide BSA complex can be excited at ~488 nm with emission collected between 500-540 nm.

    • This compound can be excited at ~555 nm with emission collected between 570-650 nm.

Protocol 2: Co-staining of Fe2+ with this compound and Lysosomes

This protocol is based on a study that demonstrated strong co-localization of this compound with LysoTracker in endolysosomes.

Materials:

  • This compound

  • LysoTracker Green DND-26 (or other spectrally compatible LysoTracker)

  • Cell culture medium

  • Adherent cells cultured on coverslips

Procedure:

  • Simultaneous Staining:

    • Prepare a working solution containing 10 µM this compound and 10 µM LysoTracker in cell culture medium.

    • Incubate U87MG cells with the combined staining solution for 10 minutes at 37°C.

  • Washing:

    • Gently wash the cells twice with pre-warmed culture medium.

  • Imaging:

    • Immediately image the cells using a confocal microscope.

    • Excite LysoTracker Green at ~488 nm and collect emission at ~500-550 nm.

    • Excite this compound at ~561 nm and collect emission at ~570-650 nm.

Protocol 3: Co-staining of Fe2+ with this compound and Mitochondria (Proposed Protocol)

Disclaimer: This is a proposed protocol based on the individual staining protocols for this compound and MitoTracker. Optimization of concentrations and incubation times may be necessary to achieve optimal co-staining and minimize spectral overlap.

Materials:

  • This compound

  • MitoTracker Green FM (or other spectrally distinct MitoTracker)

  • Cell culture medium

  • Adherent cells cultured on coverslips

Procedure:

  • Mitochondrial Staining:

    • Prepare a working solution of MitoTracker Green FM at a concentration of 100-200 nM in serum-free medium.

    • Incubate cells with the MitoTracker solution for 15-30 minutes at 37°C.

  • Washing:

    • Wash the cells twice with pre-warmed culture medium.

  • This compound Staining:

    • Prepare a 1-10 µM working solution of this compound in serum-free medium or PBS.

    • Incubate the cells for 5-30 minutes at room temperature.

  • Washing:

    • Wash the cells twice with fresh medium, with each wash lasting 5 minutes.

  • Imaging:

    • Image the cells promptly using a fluorescence microscope.

    • Excite MitoTracker Green FM at ~490 nm and collect emission at ~516 nm.

    • Excite this compound at ~540 nm and collect emission at ~575 nm.

Protocol 4: Co-staining of Fe2+ with this compound and Endoplasmic Reticulum (Proposed Protocol)

Disclaimer: This protocol is proposed based on individual staining protocols and the knowledge that a derivative of this compound localizes to the ER. Careful selection of spectrally compatible dyes and optimization are critical.

Materials:

  • This compound

  • ER-Tracker Green (BODIPY FL Glibenclamide)

  • Cell culture medium

  • Adherent cells cultured on coverslips

Procedure:

  • ER Staining:

    • Prepare a working solution of ER-Tracker Green at a concentration of 1 µM in cell culture medium.

    • Incubate cells with the ER-Tracker solution for 15-30 minutes at 37°C.

  • Washing:

    • Wash the cells twice with pre-warmed culture medium.

  • This compound Staining:

    • Prepare a 1-10 µM working solution of this compound in serum-free medium or PBS.

    • Incubate the cells for 5-30 minutes at room temperature.

  • Washing:

    • Wash the cells twice with fresh medium, with each wash lasting 5 minutes.

  • Imaging:

    • Image the cells using a fluorescence microscope.

    • Excite ER-Tracker Green at ~504 nm and collect emission at ~511 nm.

    • Excite this compound at ~540 nm and collect emission at ~575 nm.

Note on Spectral Overlap: The emission spectrum of ER-Tracker Green and the excitation spectrum of this compound may have some overlap. Sequential scanning or the use of spectrally distinct probes is recommended to minimize bleed-through.

References

Application Notes and Protocols: Utilizing RhoNox-1 for the Investigation of Ferroptosis and Iron-Dependent Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. This process is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The study of ferroptosis requires robust tools to monitor the key molecular events, particularly the fluctuation of intracellular labile iron pools. RhoNox-1, a fluorescent probe, has emerged as a valuable tool for the specific detection of divalent iron ions (Fe²⁺). This document provides detailed application notes and protocols for using this compound to study ferroptosis and iron-dependent cell death.

This compound functions as a "turn-on" fluorescent probe. In its native state, it is non-fluorescent. However, upon selective reaction with Fe²⁺, it undergoes a deoxygenation reaction, yielding a highly fluorescent product with excitation and emission maxima at approximately 540 nm and 575 nm, respectively. This property allows for the sensitive and specific visualization of labile Fe²⁺ pools within living cells. Recent studies have also revealed an intriguing dual role for this compound and other N-oxide-based probes as inhibitors of ferroptosis through the selective oxidation of Fe²⁺.[1][2]

Data Presentation: Quantitative Analysis of this compound in Ferroptosis

The inhibitory effects of this compound and related compounds on ferroptosis have been quantified, providing valuable data for experimental design and interpretation.

CompoundInducerCell LineIC50 (µM)Reference
This compoundErastinHT108012.8[3]
Sithis compoundErastinHT1080~3.5
RhoNox-4ErastinHT1080~3.5
Lyso-RhoNoxErastinHT108012.8
Deferoxamine (DFO)ErastinHT1080>100

Table 1: Inhibitory concentration (IC50) values of this compound and other N-oxide probes against erastin-induced ferroptosis.

CompoundInducerCell LineInhibitionReference
This compoundRSL-3HT1080>50% reduction in cell death
Sithis compoundRSL-3HT1080>50% reduction in cell death
RhoNox-4RSL-3HT1080>50% reduction in cell death

Table 2: Inhibitory activity of this compound and related probes against RSL-3-induced ferroptosis.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in ferroptosis and the application of this compound, the following diagrams are provided.

Ferroptosis_Pathway cluster_inducers Ferroptosis Inducers cluster_cellular_processes Cellular Processes cluster_iron_metabolism Iron Metabolism Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits GSH Glutathione (GSH) SystemXc->GSH depletion GSH->GPX4 required for activity Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS prevents Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Fe3 Fe³⁺ Fe2 Fe²⁺ (Labile Iron Pool) Fe3->Fe2 reduction Fenton Fenton Reaction Fe2->Fenton Fenton->Lipid_ROS promotes RhoNox1_Mechanism cluster_probe This compound Action cluster_inhibition Ferroptosis Inhibition RhoNox1_non_fluorescent This compound (Non-fluorescent) RhoNox1_fluorescent Fluorescent Product (Ex/Em: 540/575 nm) RhoNox1_non_fluorescent->RhoNox1_fluorescent generates Fe2_catalytic Catalytic Fe²⁺ RhoNox1_non_fluorescent->Fe2_catalytic oxidizes Fe2_catalytic->RhoNox1_non_fluorescent reacts with Fe3_oxidized Oxidized Fe³⁺ Fe2_catalytic->Fe3_oxidized to Lipid_Peroxidation Lipid Peroxidation Fe2_catalytic->Lipid_Peroxidation drives Fe3_oxidized->Lipid_Peroxidation prevents Ferroptosis_outcome Ferroptosis Lipid_Peroxidation->Ferroptosis_outcome Experimental_Workflow start Seed Cells induce_ferroptosis Induce Ferroptosis (e.g., Erastin, RSL-3) start->induce_ferroptosis treat_rhonox1 Treat with this compound (for inhibition/detection) induce_ferroptosis->treat_rhonox1 measure_viability Measure Cell Viability (e.g., CCK-8 assay) treat_rhonox1->measure_viability measure_lipid_ros Measure Lipid ROS (C11-BODIPY staining) treat_rhonox1->measure_lipid_ros image_fe2 Image Intracellular Fe²⁺ (Fluorescence Microscopy/Flow Cytometry) treat_rhonox1->image_fe2 analyze_data Data Analysis measure_viability->analyze_data measure_lipid_ros->analyze_data image_fe2->analyze_data

References

RhoNox-1: Application Notes and Protocols for Neurobiology and Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RhoNox-1 is a highly specific fluorescent probe designed for the detection of labile ferrous iron (Fe2+). It operates on a "turn-on" mechanism, exhibiting a significant increase in fluorescence upon selective reaction with Fe2+. This property makes this compound a valuable tool for investigating the roles of ferrous iron in various physiological and pathological processes, particularly in the fields of neurobiology and cancer research. This document provides detailed application notes and experimental protocols for the use of this compound in these research areas.

Mechanism of Action

This compound's fluorescence is initially quenched. In the presence of Fe2+, the N-oxide group on the this compound molecule is reduced to a tertiary amine. This deoxygenation reaction restores the fluorescence of the rhodamine-based fluorophore, resulting in a strong orange-red signal.[1][2][3] The probe is cell-permeable and has been reported to localize primarily in the Golgi apparatus, although localization in endolysosomes has also been observed.[4][5][6][7]

This compound Mechanism of Action RhoNox1_non_fluorescent This compound (Non-fluorescent) RhoNox1_fluorescent Reduced this compound (Fluorescent) RhoNox1_non_fluorescent->RhoNox1_fluorescent Reduction (Deoxygenation) N_oxide N-oxide group RhoNox1_non_fluorescent->N_oxide contains Fe2 Fe²⁺ (Ferrous Iron) Fe2->RhoNox1_non_fluorescent reacts with Tertiary_amine Tertiary amine group RhoNox1_fluorescent->Tertiary_amine contains Fe-NTA Induced Carcinogenesis Workflow FeNTA_injection Inject Rat with Fe-NTA Kidney_harvest Harvest Kidneys FeNTA_injection->Kidney_harvest Frozen_section Prepare Frozen Sections Kidney_harvest->Frozen_section RhoNox1_staining Stain with this compound Frozen_section->RhoNox1_staining Microscopy Fluorescence Microscopy RhoNox1_staining->Microscopy Data_analysis Image and Quantify Fluorescence Microscopy->Data_analysis Neuronal Iron Uptake and Detection Transferrin_Fe3 Transferrin-Fe³⁺ TfR Transferrin Receptor Transferrin_Fe3->TfR binds Endocytosis Endocytosis TfR->Endocytosis Endosome Endosome Endocytosis->Endosome Fe3_reduction Fe³⁺ → Fe²⁺ Endosome->Fe3_reduction Fe2_release Fe²⁺ Release Fe3_reduction->Fe2_release MemRhoNox Mem-RhoNox Fe2_release->MemRhoNox detected by RhoNox1 This compound Fe2_release->RhoNox1 detected by

References

Troubleshooting & Optimization

Optimizing RhoNox-1 incubation time for different cell types.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing RhoNox-1 for the detection of divalent iron ions (Fe²⁺) in living cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound.

Problem Possible Cause Suggested Solution
High Background Fluorescence 1. Degraded this compound stock solution.[1] 2. Impure DMSO used for reconstitution.[1] 3. Autofluorescence from cells or media. 4. Suboptimal washing steps.1. Prepare fresh this compound stock solution. Avoid long-term storage of the solution.[1] 2. Use high-purity, anhydrous DMSO.[1] 3. Image a sample of unstained cells to determine the level of autofluorescence. Use phenol (B47542) red-free medium for incubation and imaging. 4. Ensure thorough washing with PBS or appropriate buffer after incubation to remove excess probe.[2][3][4][5]
Weak or No Signal 1. Low intracellular labile Fe²⁺ concentration. 2. Suboptimal incubation time or temperature. 3. Incorrect filter set or imaging parameters. 4. Inefficient probe loading.1. Use a positive control by treating cells with a known Fe²⁺ source like Ferrous Ammonium Sulfate (FAS).[1][6][7] 2. Optimize the incubation time (see protocol below). Perform incubation at 37°C to enhance cellular uptake.[1][6] 3. Use a filter set appropriate for this compound (Ex/Em: ~540/575 nm).[2][3][4] 4. Ensure the recommended working concentration (1-10 µM) is used.[2][3][4][5]
Phototoxicity or Cell Death 1. Prolonged exposure to excitation light. 2. High concentration of this compound.1. Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure time. 2. Perform a concentration titration to find the lowest effective probe concentration.
Signal Not Localized as Expected 1. This compound is reported to localize to the Golgi apparatus.[2][3][4] Deviations may occur in certain cell types or under specific experimental conditions.1. Co-stain with a known Golgi marker (e.g., BODIPY-FL-ceramide) to confirm localization.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a "turn-on" fluorescent probe that selectively detects ferrous iron (Fe²⁺).[8][10][11] In its native state, the probe has very low fluorescence. Upon reaction with Fe²⁺, this compound undergoes a deoxygenation reaction that converts it into a highly fluorescent product, rhodamine B.[11][12] This results in a significant increase in fluorescence intensity, allowing for the visualization of labile Fe²⁺ pools within living cells.[10][11]

Q2: What are the excitation and emission wavelengths for this compound?

A2: The recommended excitation maximum is approximately 540 nm, and the emission maximum is around 575 nm, producing an orange-red fluorescence.[2][3][4]

Q3: What is the recommended working concentration and incubation time for this compound?

A3: The recommended working concentration of this compound is typically between 1-10 µM.[2][3][4][5] The incubation time can vary depending on the cell type and experimental conditions, generally ranging from 5 to 60 minutes.[1][2][3][4][5][6] It is highly recommended to optimize the incubation time for your specific cell type using the protocol provided below.

Q4: Can this compound be used in fixed cells?

A4: this compound is designed for use in living cells to detect labile Fe²⁺ pools. Fixation procedures can alter the distribution and concentration of intracellular ions, and therefore, it is not recommended for use in fixed cells.

Q5: How should I store the this compound stock solution?

A5: It is best to prepare the DMSO stock solution fresh. If storage is necessary, it is recommended to store it at ≤ -20°C, desiccated, and protected from light.[1] Avoid repeated freeze-thaw cycles. Storing the probe in solution is not recommended as it may degrade and increase background fluorescence.[1]

Experimental Protocols

Protocol 1: General Staining of Adherent Cells with this compound
  • Cell Preparation: Culture adherent cells on sterile coverslips or in glass-bottom dishes to the desired confluency.

  • Working Solution Preparation: Prepare a 1-10 µM this compound working solution by diluting the 1 mM DMSO stock solution in a serum-free cell culture medium or a suitable buffer like PBS or HBSS.[2][3][4][5] Note: Prepare this solution fresh for each experiment.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells twice with the chosen buffer (e.g., PBS).[2][3][4][5] c. Add the this compound working solution to the cells, ensuring the entire surface is covered. d. Incubate the cells for the desired time (e.g., 5-60 minutes) at room temperature or 37°C, protected from light.[1][2][3][4][5][6]

  • Washing: a. Remove the this compound working solution. b. Wash the cells two to three times with the buffer to remove any unbound probe.[2][3][4]

  • Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set (Ex/Em: ~540/575 nm).

Protocol 2: Optimizing this compound Incubation Time

To determine the optimal incubation time for your specific cell type, a time-course experiment is recommended.

  • Cell Preparation: Plate your cells on multiple coverslips or in a multi-well imaging plate.

  • Staining: Prepare the this compound working solution and add it to all samples simultaneously.

  • Time Points: Incubate the cells for a range of time points (e.g., 5, 15, 30, 45, and 60 minutes).

  • Washing and Imaging: At each time point, wash one sample as described in Protocol 1 and immediately acquire images.

  • Analysis: Analyze the fluorescence intensity of the cells at each time point. The optimal incubation time is the point at which the signal-to-noise ratio is maximized without evidence of cytotoxicity.

Quantitative Data Summary

The optimal incubation time for this compound can be cell-type dependent. The following table summarizes the range of incubation times reported in various studies and product datasheets.

Parameter Recommended Range Cell Types Mentioned References
Working Concentration 1 - 10 µMHepG2, MCF-7, 661W, Rat renal proximal tubules[2][3][4][5][7][8][11]
Incubation Time 5 - 60 minutesHepG2, MCF-7, 661W, Rat renal proximal tubules[1][2][3][4][5][6][7][8][11]
Incubation Temperature Room Temperature or 37°CGeneral[1][2][3][4][5][6]

Visualizations

RhoNox1_Mechanism RhoNox1 This compound (Low Fluorescence) Deoxy Deoxygenation RhoNox1->Deoxy Fe2 Fe²⁺ (Labile Iron) Fe2->Deoxy RhodamineB Rhodamine B (High Fluorescence) Deoxy->RhodamineB Optimization_Workflow cluster_prep Preparation cluster_incubation Incubation Time Points cluster_analysis Analysis A Plate Cells B Prepare this compound Working Solution A->B T1 5 min B->T1 Add Probe T2 15 min T3 30 min T4 45 min T5 60 min W1 Wash & Image T1->W1 W2 Wash & Image T2->W2 W3 Wash & Image T3->W3 W4 Wash & Image T4->W4 W5 Wash & Image T5->W5 Analyze Analyze Signal-to-Noise Ratio W1->Analyze W2->Analyze W3->Analyze W4->Analyze W5->Analyze Optimal Optimal Incubation Time Analyze->Optimal Determine Optimal Time

References

Dealing with autofluorescence when using RhoNox-1.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues when using the RhoNox-1 fluorescent probe, with a particular focus on managing autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it detect?

This compound is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) in living cells. Upon reaction with Fe²⁺, this compound is converted to a highly fluorescent product, rhodamine B, which emits an orange-red fluorescence.[1][2][3] This reaction is irreversible and allows for the visualization and quantification of labile iron pools within the cell, with a tendency for the probe to localize in the Golgi apparatus.[1][2]

Q2: What are the spectral properties of this compound?

The fluorescent product of this compound has an excitation maximum of approximately 540 nm and an emission maximum of around 575 nm.

PropertyWavelength (nm)
Excitation Maximum~540
Emission Maximum~575

Q3: What is autofluorescence and why is it a problem?

Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light. This can be a significant issue in fluorescence microscopy as it can mask the specific signal from the fluorescent probe, leading to a low signal-to-noise ratio and making it difficult to interpret the results accurately. Common sources of autofluorescence in cells include NADH, flavins, collagen, elastin, and lipofuscin.

Troubleshooting Guide: Dealing with Autofluorescence

High background fluorescence can obscure the specific signal from this compound. The following troubleshooting guide provides a systematic approach to identify and mitigate common sources of autofluorescence during your experiment.

Diagram: Troubleshooting Workflow for Autofluorescence

cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis cluster_solutions Potential Solutions start High Autofluorescence Observed culture Check Cell Culture Conditions start->culture Step 1 fixation Review Fixation Protocol (if applicable) culture->fixation Step 2 sol_culture Use Phenol (B47542) Red-Free Medium culture->sol_culture probe_conc Optimize this compound Concentration fixation->probe_conc Step 3 sol_fixation Use Methanol (B129727)/Ethanol Fixation fixation->sol_fixation sol_quenching Apply Quenching Agent fixation->sol_quenching washing Improve Washing Steps probe_conc->washing Step 4 sol_probe Titrate Probe Concentration probe_conc->sol_probe imaging_settings Adjust Imaging Parameters washing->imaging_settings Step 5 sol_wash Increase Wash Duration/Frequency washing->sol_wash controls Use Proper Controls imaging_settings->controls Step 6 sol_imaging Use Far-Red Dyes (if possible) imaging_settings->sol_imaging sol_controls Image Unstained Control controls->sol_controls

Caption: A logical workflow for troubleshooting high background fluorescence.

Problem: High background fluorescence observed in the control (unstained) sample.

Potential Cause Recommended Solution
Cell Culture Medium Phenol red in culture medium is a known source of fluorescence. Culture cells in phenol red-free medium for at least 24 hours before the experiment.
Endogenous Fluorophores Some cell types have high levels of endogenous fluorescent molecules (e.g., NADH, flavins). Consider using a quenching agent or photobleaching the sample before staining.
Fixation Method (for fixed-cell imaging) Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence. If your experimental design allows, consider fixing with ice-cold methanol or ethanol.

Problem: High background fluorescence in this compound stained samples compared to the unstained control.

Potential Cause Recommended Solution
Excessive this compound Concentration Using too high a concentration of the probe can lead to non-specific binding and high background. Titrate the this compound concentration to find the optimal balance between signal and background. The recommended starting range is 1-10 µM.
Inadequate Washing Insufficient washing after staining can leave unbound probe in the sample. Increase the number and/or duration of wash steps with an appropriate buffer (e.g., PBS or HBSS).
Probe Aggregation This compound, if not properly dissolved, can form aggregates that appear as bright, non-specific fluorescent spots. Ensure the probe is fully dissolved in DMSO before preparing the working solution.
Non-specific Binding The probe may non-specifically adhere to cellular components or the coverslip. Consider including a blocking step with a reagent like BSA, although this is more common in immunofluorescence.

Experimental Protocols

Protocol 1: Standard Staining of Adherent Cells with this compound
  • Cell Preparation: Culture adherent cells on sterile coverslips in a multi-well plate to the desired confluency.

  • Preparation of this compound Working Solution:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. Note: The optimal concentration may vary between cell types and should be determined experimentally.

  • Staining:

    • Remove the culture medium from the wells.

    • Wash the cells twice with PBS.

    • Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with serum-free medium or PBS for 5 minutes each to remove any unbound probe.

  • Imaging:

    • Mount the coverslip on a slide with a suitable imaging buffer.

    • Observe the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation: ~540 nm, Emission: ~575 nm).

Protocol 2: Autofluorescence Quenching with Sodium Borohydride (B1222165) (for fixed cells)

This protocol is for aldehyde-fixed cells and should be performed after fixation and permeabilization, but before staining with this compound.

  • Fixation: Fix cells as required by your experimental protocol (e.g., with 4% paraformaldehyde).

  • Permeabilization (Optional): If required for other stains, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).

  • Quenching:

    • Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.

    • Incubate the fixed cells with the sodium borohydride solution for 10-15 minutes at room temperature.

    • Wash the cells thoroughly three times with PBS.

  • Staining: Proceed with the this compound staining protocol as described above.

Signaling Pathways and Experimental Workflows

Diagram: this compound Mechanism of Action

RhoNox1 This compound (Non-fluorescent) Reaction Deoxygenation Reaction RhoNox1->Reaction Fe2 Fe²⁺ (Labile Iron) Fe2->Reaction RhodamineB Rhodamine B (Fluorescent) Reaction->RhodamineB Fluorescence Orange-Red Fluorescence (Ex: 540 nm, Em: 575 nm) RhodamineB->Fluorescence

Caption: The reaction of this compound with ferrous iron (Fe²⁺).

References

RhoNox-1 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RhoNox-1, a fluorescent probe for the selective detection of Fe(II). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this compound, with a specific focus on the effects of pH on its fluorescence and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly selective turn-on fluorescent probe designed to detect ferrous iron (Fe²⁺) in living cells.[1][2][3][4][5] Its mechanism is based on the deoxygenation of an N-oxide group by Fe²⁺, which converts the weakly fluorescent this compound into the highly fluorescent rhodamine B. This reaction is irreversible and provides a robust signal for imaging labile iron pools. The fluorescence quenching of this compound in its "off" state is attributed to a combination of twisted internal charge transfer (TICT) and photo-induced electron transfer (PET) processes.

Q2: What are the optimal excitation and emission wavelengths for this compound?

Upon reaction with Fe²⁺, this compound's fluorescent product can be optimally excited at approximately 540 nm with a maximum emission at around 575 nm, producing an orange-red fluorescence. Some sources may report slightly different values, such as an absorption maximum at 537 nm and an emission maximum at 569 nm.

Q3: Is this compound's fluorescence sensitive to pH?

Yes, the fluorescence of this compound is pH-dependent. The probe's structure and, consequently, its fluorescent properties are influenced by the surrounding pH. It is crucial to maintain a stable and appropriate pH during experiments to ensure accurate and reproducible results.

Q4: In what pH range is this compound most effective?

This compound is designed to function optimally under physiological conditions, typically around pH 7.4. At this pH, the probe exists predominantly in an "open" quinoid configuration, which is necessary for its interaction with Fe²⁺. Extreme acidic or basic conditions can alter the probe's structure to a closed spirolactone form, which is not ideal for Fe²⁺ detection.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background fluorescence 1. Degraded DMSO: The solvent used to prepare the stock solution may have degraded. 2. Probe instability: Storing the probe as a solution for extended periods can lead to degradation and increased background. 3. Incorrect pH: The experimental buffer pH is outside the optimal range, leading to non-specific fluorescence.1. Use high-purity, anhydrous DMSO to prepare the stock solution. It is recommended to use a freshly opened bottle or aliquots stored in a deep freezer. 2. Prepare fresh working solutions from a DMSO stock just before use. Avoid long-term storage of diluted this compound solutions. 3. Ensure the buffer pH is maintained at physiological levels (e.g., pH 7.4 using HEPES or HBSS).
No or weak fluorescence signal 1. Low labile Fe²⁺ levels: The cells may have very low concentrations of detectable labile iron. 2. Incorrect filter set: The microscope filter set may not be appropriate for this compound's excitation/emission spectra. 3. Suboptimal pH: The pH of the imaging medium may be too acidic or basic, affecting the probe's responsiveness.1. Use a positive control by treating cells with a known iron source like ferrous ammonium (B1175870) sulfate (B86663) (FAS) to confirm the probe is working. 2. Use a filter set suitable for Cy3 or tetramethylrhodamine (B1193902) (TMR), with an excitation laser around 532 nm or 543 nm and fluorescence detection around 570 nm. 3. Verify the pH of all buffers and media used in the experiment and adjust to pH 7.4 if necessary.
Inconsistent results between experiments 1. pH variability: Inconsistent pH of buffers or media across different experimental setups. 2. Probe concentration: Variation in the final concentration of this compound. 3. Incubation time: Differences in the incubation time of the probe with the cells.1. Standardize all buffer preparations and regularly check the pH. 2. Carefully prepare the working solution to the recommended concentration (typically 1-10 µM) for each experiment. 3. Maintain a consistent incubation time (e.g., 30-60 minutes) for all samples.

Quantitative Data on pH Effects

The structural and fluorescent properties of this compound are significantly influenced by pH. The following tables summarize the key pH-dependent characteristics.

Table 1: pKa Values of this compound

pKa ValueDescriptionReference
pK₁ = 3.4Associated with the equilibrium between the closed spirolactone and open quinoid forms.
pK₂ = 7.1Reflects the protonation equilibrium at the N-oxide moiety, affecting emission efficiency.
pK₃ = 11.3Associated with the equilibrium between the open quinoid and closed spirolactone forms under basic conditions.

Table 2: pH-Dependent Spectroscopic Properties of this compound

pHPredominant FormAbsorbance (λ_max)Relative Fluorescence IntensityReference
1.6Closed SpirolactoneLow absorbance in visible rangeLow
~5.0Open Quinoid492 nmRelatively high (Φ ≈ 0.03)
7.4Open Quinoid492 nmWeak (Φ = 0.010)
12.7Closed SpirolactoneLow absorbance in visible rangeLow

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

  • Stock Solution (1 mM): Dissolve 50 µg of this compound in 110 µL of high-purity, anhydrous DMSO. Store the stock solution in aliquots at -20°C or -80°C, protected from light.

  • Working Solution (1-10 µM): Immediately before use, dilute the 1 mM stock solution in a suitable buffer (e.g., serum-free medium, PBS, or HBSS) at pH 7.4 to the desired final concentration.

2. Staining Protocol for Live Cells

  • Adherent Cells:

    • Culture cells on sterile coverslips or glass-bottom dishes.

    • Remove the culture medium and wash the cells twice with a suitable buffer (e.g., HBSS).

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells three times with the buffer to remove excess probe.

    • Observe the cells using fluorescence microscopy.

  • Suspension Cells:

    • Centrifuge the cell suspension to pellet the cells.

    • Wash the cells twice with a suitable buffer.

    • Resuspend the cells in the this compound working solution and incubate for 30-60 minutes at room temperature or 37°C.

    • Centrifuge the cells to remove the supernatant and wash twice with the buffer.

    • Resuspend the cells in fresh buffer for analysis by fluorescence microscopy or flow cytometry.

Visualizations

RhoNox1_Mechanism cluster_reaction Deoxygenation Reaction RhoNox1_off This compound (Weakly Fluorescent) RhoNox1_on Rhodamine B (Highly Fluorescent) RhoNox1_off->RhoNox1_on Reduction of N-oxide Fe2 Fe²⁺ (Labile Iron) Fe2->RhoNox1_off Reacts with experimental_workflow cluster_prep Preparation cluster_staining Cell Staining cluster_analysis Analysis prep_stock Prepare 1 mM Stock in DMSO prep_working Prepare 1-10 µM Working Solution (pH 7.4) prep_stock->prep_working wash_cells1 Wash Cells prep_working->wash_cells1 Add to cells add_probe Incubate with this compound (30-60 min) wash_cells1->add_probe wash_cells2 Wash Cells to Remove Excess Probe add_probe->wash_cells2 imaging Fluorescence Microscopy (Ex: ~540nm, Em: ~575nm) wash_cells2->imaging Proceed to pH_Effect acidic Acidic pH (< 3.4) spirolactone_acid Closed Spirolactone (Non-fluorescent) acidic->spirolactone_acid neutral Physiological pH (~7.4) quinoid Open Quinoid (Fe²⁺ Reactive) neutral->quinoid basic Basic pH (> 11.3) spirolactone_base Closed Spirolactone (Non-fluorescent) basic->spirolactone_base spirolactone_acid->quinoid pH increase quinoid->spirolactone_base pH increase

References

Validation & Comparative

Validating RhoNox-1 Specificity for Ferrous Iron: A Comparative Guide to Iron Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescent probes is paramount for generating reliable data. This guide provides a comprehensive comparison of common iron chelators used to validate the specificity of RhoNox-1, a fluorescent probe for detecting ferrous iron (Fe2+). We present supporting experimental data, detailed protocols, and visualizations to aid in the rigorous validation of your experimental findings.

Introduction to this compound

This compound is a cell-permeable fluorescent probe designed for the specific detection of labile Fe2+.[1] Its mechanism relies on the selective reduction of a tertiary amine N-oxide group by Fe2+, which in turn restores the fluorescence of the rhodamine B backbone, emitting an orange-red signal.[2][3] This "turn-on" fluorescence provides a direct and quantifiable measure of intracellular Fe2+ levels. However, like any chemical sensor, its specificity must be rigorously validated to exclude potential off-target effects. Iron chelators are indispensable tools for this purpose.

The Role of Iron Chelators in Specificity Validation

Iron chelators are molecules that bind to iron ions, effectively sequestering them and preventing them from interacting with other molecules, such as fluorescent probes. By observing a decrease in the fluorescent signal of this compound in the presence of a specific iron chelator, researchers can confirm that the probe's signal is indeed dependent on the presence of Fe2+. This guide focuses on two commonly used iron chelators: 2,2'-Bipyridyl (Bpy) and Deferoxamine (DFO).

Comparative Analysis of Iron Chelators

The choice of iron chelator for validating this compound specificity depends on the experimental context, particularly the target iron pool and the desired speed of chelation.

ChelatorPrimary TargetMechanism of ActionReported Effect on this compound SignalKey Considerations
2,2'-Bipyridyl (Bpy) Labile Fe2+Forms a stable complex with Fe2+, preventing its interaction with this compound.Complete suppression of Fe2+-induced fluorescence enhancement.[4]Rapid-acting and highly specific for Fe2+. The preferred choice for acute, in-solution, and intracellular validation.
Deferoxamine (DFO) Primarily Fe3+, but can chelate Fe2+A high-affinity hexadentate chelator that binds iron, primarily in its ferric state. It can also chelate Fe2+, thereby reducing its availability to react with this compound.Decreases in this compound fluorescence by chelating endolysosomal iron.Slower-acting than Bpy. Useful for studying the role of specific iron pools, such as those in endolysosomes.

Experimental Protocols

Detailed methodologies are crucial for reproducible validation experiments. Below are step-by-step protocols for using Bpy and DFO to validate this compound specificity.

In Vitro Validation of this compound Specificity using 2,2'-Bipyridyl

This protocol details the validation of this compound specificity for Fe2+ in a cell-free system.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • FeSO4 solution (10 mM in water)

  • 2,2'-Bipyridyl (Bpy) solution (100 mM in ethanol)

  • HEPES buffer (50 mM, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a 2 µM this compound solution in HEPES buffer.

  • Add 20 µM FeSO4 to the this compound solution and incubate for 1 hour at room temperature.

  • Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~575 nm).

  • To a separate solution of 2 µM this compound and 20 µM FeSO4, add Bpy to a final concentration of 1 mM.

  • Incubate for 1 hour at room temperature.

  • Measure the fluorescence intensity.

  • Expected Outcome: A significant increase in fluorescence should be observed upon the addition of FeSO4, which is subsequently quenched to near baseline levels upon the addition of Bpy.

Intracellular Validation of this compound Specificity using Iron Chelators

This protocol describes how to validate this compound specificity in a cellular context.

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • Cell culture medium

  • This compound working solution (5 µM in serum-free medium)

  • Ferrous ammonium (B1175870) sulfate (B86663) (FAS) solution (10 mM in water)

  • 2,2'-Bipyridyl (Bpy) solution (1 M in DMSO)

  • Deferoxamine (DFO) solution (100 mM in water)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable imaging dish or plate and culture overnight.

  • Positive Control: Treat cells with 100 µM FAS for 30 minutes to load them with Fe2+.

  • Wash the cells with serum-free medium.

  • Incubate the cells with 5 µM this compound for 1 hour at 37°C.

  • Wash the cells and image using a fluorescence microscope.

  • Chelator Treatment (Bpy): Co-incubate FAS-loaded cells with 5 µM this compound and 1 mM Bpy for 1 hour at 37°C.

  • Chelator Treatment (DFO): Pre-treat cells with 100 µM DFO for 4-6 hours before FAS loading and this compound staining.

  • Wash the cells and acquire fluorescence images or perform flow cytometry analysis.

  • Expected Outcome: Cells loaded with FAS and stained with this compound should exhibit strong fluorescence. This fluorescence should be significantly reduced in cells co-treated with Bpy or pre-treated with DFO.

Visualizing the Validation Workflow

To further clarify the experimental logic, the following diagrams illustrate the signaling pathway of this compound activation and the workflow for its validation using iron chelators.

RhoNox1_Activation RhoNox1_inactive This compound (Non-fluorescent) N_oxide N-oxide Reduction RhoNox1_inactive->N_oxide Reacts with Fe2 Fe2+ Fe2->N_oxide RhoNox1_active Rhodamine B (Fluorescent) N_oxide->RhoNox1_active Yields

Fig. 1: Activation mechanism of this compound by Fe2+.

Validation_Workflow cluster_experiment Experimental Setup cluster_validation Validation Step Start Cells or Solution with Labile Fe2+ Add_RhoNox1 Add this compound Start->Add_RhoNox1 Observe_Fluorescence Observe Fluorescence Add_RhoNox1->Observe_Fluorescence Add_Chelator Add Iron Chelator (e.g., Bpy, DFO) Add_RhoNox1->Add_Chelator Conclusion_Specific Conclusion: this compound signal is specific to Fe2+ Observe_Fluorescence->Conclusion_Specific Strong Signal Observe_Quenching Observe Fluorescence Quenching Add_Chelator->Observe_Quenching Observe_Quenching->Conclusion_Specific Signal Quenched Conclusion_NonSpecific Conclusion: this compound signal may not be specific to Fe2+ Observe_Quenching->Conclusion_NonSpecific Signal Unchanged

Fig. 2: Logical workflow for validating this compound specificity.

Comparison with Alternative Fe2+ Probes

While this compound is a valuable tool, other fluorescent probes for Fe2+ are available. FerroOrange, for instance, has been reported to be more sensitive in detecting low physiological concentrations of Fe2+ compared to this compound.[5] When choosing a probe, researchers should consider factors such as sensitivity, photostability, and the specific subcellular localization of interest. Regardless of the probe selected, validation of its specificity using appropriate iron chelators remains a critical step in ensuring data integrity.

Conclusion

The validation of fluorescent probe specificity is a cornerstone of rigorous scientific research. This guide provides a framework for validating the Fe2+ specificity of this compound using the iron chelators 2,2'-Bipyridyl and Deferoxamine. By following the detailed protocols and understanding the comparative advantages of each chelator, researchers can confidently assess the reliability of their findings and contribute to the advancement of our understanding of the critical role of iron in biological systems.

References

A Comparative Guide to Fluorescent Probes for Labile Iron Measurement: RhoNox-1 vs. Calcein and Phen Green SK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of the labile iron pool (LIP) within cells is crucial for understanding cellular metabolism, oxidative stress, and the efficacy of iron-chelating drugs. This guide provides an objective comparison of three common fluorescent probes—RhoNox-1, calcein (B42510), and phen green SK—supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

The labile iron pool is a transient, chelatable, and redox-active fraction of cellular iron that is not tightly bound to proteins. Its dynamic nature makes it a key player in both normal physiological processes and pathological conditions. The choice of fluorescent probe to measure the LIP can significantly impact experimental outcomes. This guide compares the performance of a newer "turn-on" probe, this compound, with two traditional "turn-off" probes, calcein and phen green SK.

Quantitative Performance Comparison

The following table summarizes the key characteristics and performance metrics of this compound, calcein, and phen green SK for the measurement of labile iron.

FeatureThis compoundCalceinPhen Green SK
Sensing Mechanism "Turn-on" fluorescence"Turn-off" fluorescence (quenching)"Turn-off" fluorescence (quenching)
Primary Target Ferrous iron (Fe2+)[1][2]Ferrous (Fe2+) and Ferric (Fe3+) iron[3]Divalent metal ions, including Fe2+[4][5]
Selectivity High for Fe2+ over other metal ionsBinds other divalent metals (e.g., Cu2+, Co2+, Ni2+)Binds a broad range of metal ions (e.g., Fe2+, Cd2+, Co2+, Ni2+, Zn2+)
Excitation Wavelength ~540 nm~494 nm~507 nm
Emission Wavelength ~575 nm~517 nm~532 nm
Quantum Yield (Φ) ~0.01 (quenched), increases upon Fe2+ bindingNot readily available for the quenched stateNot readily available
Dissociation Constant (Kd) for Fe2+ Not reported~0.22 µMNot reported
Cell Permeability YesAcetoxymethyl (AM) ester form is cell-permeableDiacetate form is cell-permeable
pH Dependence Fluorescence is pH-dependentFluorescence and iron binding are pH-dependent; less effective in acidic organellesInformation not readily available
Subcellular Localization Tends to localize in the Golgi apparatusCytosolicCytosolic

Mechanisms of Action

The fundamental difference between these probes lies in their response to iron binding.

This compound is a reactivity-based "turn-on" probe. In its native state, the fluorescence of the rhodamine B scaffold is quenched by an N-oxide group. In the presence of Fe2+, the N-oxide is selectively deoxygenated, leading to a significant increase in fluorescence intensity. This "turn-on" response provides a high signal-to-background ratio.

RhoNox1_inactive This compound (Low Fluorescence) RhoNox1_active Deoxygenated this compound (High Fluorescence) RhoNox1_inactive->RhoNox1_active Deoxygenation Fe2 Fe²⁺ Fe2->RhoNox1_active

Mechanism of this compound activation by ferrous iron.

Calcein and Phen Green SK are "turn-off" probes. Their cell-permeable ester forms (calcein-AM and phen green SK diacetate) are cleaved by intracellular esterases to release the fluorescent probe. The fluorescence of calcein and phen green SK is quenched upon binding to labile iron. The amount of labile iron is typically determined by measuring the increase in fluorescence after the addition of a strong iron chelator that displaces the iron from the probe.

Probe_active Calcein / Phen Green SK (High Fluorescence) Probe_quenched Probe-Iron Complex (Low Fluorescence) Probe_active->Probe_quenched Binding Fe Labile Iron Fe->Probe_quenched

Mechanism of fluorescence quenching for calcein and phen green SK.

Experimental Protocols

Detailed methodologies for using each probe are provided below. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Labile Iron Pool Measurement with this compound

This protocol is adapted for live-cell imaging of labile Fe2+.

Materials:

  • This compound

  • Anhydrous DMSO

  • Serum-free cell culture medium or PBS

  • Cells of interest

  • Fluorescence microscope or flow cytometer

Procedure:

  • Preparation of this compound Stock Solution: Dissolve 50 µg of this compound in 110 µL of anhydrous DMSO to obtain a 1 mM stock solution.

  • Preparation of Working Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. Prepare this solution fresh for each experiment.

  • Cell Staining (Adherent Cells): a. Culture adherent cells on sterile coverslips. b. Remove the culture medium and wash the cells. c. Add 100 µL of the this compound working solution to cover the cells and incubate at room temperature for 5-30 minutes. d. Wash the cells twice with medium. e. Observe under a fluorescence microscope.

  • Cell Staining (Suspension Cells): a. Centrifuge the cells to collect them and wash twice with PBS. Resuspend at a density of 1x106 cells/mL. b. Add 1 mL of the working solution and incubate at room temperature for 5-30 minutes. c. Centrifuge and discard the supernatant. d. Wash the cells twice with PBS. e. Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.

start Start prep_stock Prepare 1 mM this compound stock in DMSO start->prep_stock prep_working Dilute to 1-10 µM working solution prep_stock->prep_working stain_cells Incubate cells with working solution (5-30 min) prep_working->stain_cells wash_cells Wash cells stain_cells->wash_cells acquire_data Image or analyze by flow cytometry wash_cells->acquire_data end End acquire_data->end

Experimental workflow for labile iron measurement with this compound.

Labile Iron Pool Measurement with Calcein-AM

This protocol describes the measurement of the labile iron pool using the fluorescence quenching of calcein.

Materials:

  • Calcein-AM

  • Anhydrous DMSO

  • Cell culture medium

  • PBS

  • A strong, cell-permeable iron chelator (e.g., 2,2'-bipyridyl or deferiprone)

  • Cells of interest

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Calcein-AM Loading: a. Prepare a stock solution of calcein-AM in anhydrous DMSO. b. Dilute the calcein-AM stock solution in serum-free medium to a final concentration of 0.1-1 µM. c. Remove the culture medium from the cells and wash with PBS. d. Add the calcein-AM working solution to the cells and incubate at 37°C for 15-30 minutes.

  • Fluorescence Measurement (Finitial): a. Wash the cells twice with PBS to remove excess calcein-AM. b. Add fresh medium or buffer to the wells. c. Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~517 nm). This is the initial fluorescence (Finitial), which is quenched by the labile iron pool.

  • Chelation and Fluorescence Measurement (Ffinal): a. Add a strong, cell-permeable iron chelator (e.g., 50-100 µM 2,2'-bipyridyl) to the cells. b. Incubate for 5-10 minutes to allow for complete chelation of the labile iron from calcein. c. Measure the fluorescence intensity again. This is the final, dequenched fluorescence (Ffinal).

  • Calculation: The change in fluorescence (ΔF = Ffinal - Finitial) is proportional to the size of the labile iron pool.

start Start load_calcein Load cells with Calcein-AM start->load_calcein wash1 Wash cells load_calcein->wash1 measure1 Measure initial fluorescence (F_initial) wash1->measure1 add_chelator Add strong iron chelator measure1->add_chelator measure2 Measure final fluorescence (F_final) add_chelator->measure2 calculate Calculate ΔF = F_final - F_initial measure2->calculate end End calculate->end

Experimental workflow for labile iron measurement with Calcein-AM.

Labile Iron Pool Measurement with Phen Green SK Diacetate

This protocol is for the detection of intracellular labile iron using phen green SK.

Materials:

  • Phen Green SK diacetate

  • Anhydrous DMSO

  • PBS or cell culture medium

  • Cells of interest

  • Fluorescence microscope or flow cytometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Phen Green SK diacetate in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution in PBS or serum-free cell culture medium to a final concentration of 10-20 µM. Prepare this solution fresh and protect it from light.

  • Cell Staining: a. Wash the target cells with PBS. b. Incubate the cells with the Phen Green SK diacetate working solution at 37°C in the dark for 20-30 minutes.

  • Analysis: a. Wash the cells again with PBS. b. Resuspend the cells in PBS for flow cytometry analysis or observe under a fluorescence microscope.

start Start prep_working Prepare 10-20 µM Phen Green SK working solution start->prep_working stain_cells Incubate cells with working solution (20-30 min, dark) prep_working->stain_cells wash_cells Wash cells stain_cells->wash_cells acquire_data Analyze by flow cytometry or microscopy wash_cells->acquire_data end End acquire_data->end

Experimental workflow for labile iron measurement with Phen Green SK.

Concluding Remarks

The choice between this compound, calcein, and phen green SK for labile iron measurement depends on the specific experimental requirements.

  • This compound offers the significant advantage of being a "turn-on" probe with high selectivity for Fe2+. This can lead to a better signal-to-noise ratio and more specific detection of the redox-active form of labile iron. Its localization to the Golgi apparatus should be considered when interpreting results.

  • Calcein is a well-established "turn-off" probe, but its lack of specificity for iron over other divalent cations and its pH sensitivity are important limitations. The requirement for a post-measurement chelation step to determine the labile iron pool adds a layer of complexity to the experimental workflow.

  • Phen Green SK is another "turn-off" probe that is reported to be more sensitive than calcein. However, it also exhibits broad selectivity for various metal ions, which could be a confounding factor in certain experimental systems.

For researchers specifically interested in the dynamics of the redox-active Fe2+ pool with a high signal-to-background ratio, This compound presents a compelling option. For more general or comparative studies of the labile iron pool, the traditional probes calcein and phen green SK remain useful tools, provided their limitations are carefully considered in the experimental design and data interpretation.

References

A Researcher's Guide to RhoNox-1: A Critical Comparison of a Fluorescent Probe for Ferrous Iron

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of specific metal ions in biological systems is paramount. RhoNox-1 has emerged as a tool for visualizing labile ferrous iron (Fe²⁺). This guide provides an objective comparison of this compound's performance against its alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

It is critical to note that This compound is a fluorescent probe for the specific detection of ferrous iron (Fe²⁺) and not for the activity of the small GTPase RhoA. [1][2][3][4] Its utility lies in the fields of oxidative stress, iron metabolism, and related pathological conditions.

Mechanism of Action: A "Turn-On" Response to Ferrous Iron

This compound operates via a highly selective, irreversible chemical reaction with Fe²⁺.[2][5] In its native state, the this compound molecule is weakly fluorescent. The presence of a tertiary amine N-oxide group on the rhodamine scaffold effectively quenches its fluorescence through mechanisms such as photo-induced electron transfer (PET) and twisted intramolecular charge transfer (TICT).[2][5][6] Upon encountering Fe²⁺, the N-oxide group is irreversibly removed in a deoxygenation reaction. This restores the π-conjugation of the rhodamine fluorophore, resulting in a significant "turn-on" of a bright, orange-red fluorescence (Excitation/Emission: ~540 nm / ~575 nm).[1][5] This probe is cell-permeable and has been observed to localize primarily in the Golgi apparatus.[1][3][4]

RhoNox-1_Activation_Mechanism RhoNox1_Inactive This compound (N-oxide form) Weakly Fluorescent RhoNox1_Active Rhodamine Product (Deoxygenated) Strongly Fluorescent RhoNox1_Inactive->RhoNox1_Active Irreversible Reaction Fe2 Fe²⁺ Fe2->RhoNox1_Active RhoNox-1_Workflow cluster_prep cluster_cell cluster_controls Stock 1. Prepare 1 mM Stock in high-purity DMSO Working 2. Dilute to 1-10 µM Working Solution in serum-free media Stock->Working AddProbe 3. Add Working Solution to live cells Working->AddProbe Incubate 4. Incubate for 30-60 min at 37°C AddProbe->Incubate Wash 5. Wash 2x with PBS Incubate->Wash Image 6. Image (Ex/Em: ~540/575 nm) Wash->Image Positive Positive: Add Fe²⁺ source (e.g., FAC) Image->Positive Chelator Chelator: Add Bpy to confirm Fe²⁺-specificity Image->Chelator

References

A Comparative Guide to N-Oxide Based Fluorescent Probes for Divalent Cations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive review and comparison of N-oxide-based fluorescent probes for the detection of divalent cations. This document focuses primarily on probes for ferrous iron (Fe²⁺), due to the prevalence of N-oxide chemistry in their design, and includes a comparative analysis with alternative probes for other biologically significant divalent cations like zinc (Zn²⁺) and copper (Cu²⁺).

Introduction to N-Oxide Based Fluorescent Probes

N-oxide-based fluorescent probes have emerged as a powerful tool for the detection of specific divalent cations, particularly Fe²⁺, within biological systems. These probes typically operate on a "turn-on" fluorescence mechanism. In their native state, the N-oxide moiety quenches the fluorescence of the attached fluorophore. Upon selective reaction with the target cation, the N-oxide group is reduced, leading to a significant increase in fluorescence intensity. This high selectivity and "off-on" response make them ideal for live-cell imaging and tracking of dynamic changes in cation concentrations.

N-Oxide Based Fluorescent Probes for Ferrous Iron (Fe²⁺)

The detection of labile Fe²⁺ is crucial for understanding iron homeostasis and its role in various pathological conditions, including neurodegenerative diseases and cancer. N-oxide chemistry has been successfully employed to develop a range of highly selective "turn-on" fluorescent probes for Fe²⁺.

Signaling Pathway of Fe²⁺ Detection

The fundamental principle behind N-oxide-based Fe²⁺ probes is the selective deoxygenation of the tertiary amine N-oxide by Fe²⁺. This reaction converts the non-fluorescent probe into its highly fluorescent parent fluorophore.

Probe_Off N-Oxide Probe (Non-fluorescent) Probe_On Parent Fluorophore (Fluorescent) Probe_Off->Probe_On Deoxygenation Fe3 Fe³⁺ Probe_Off->Fe3 Fe2 Fe²⁺ Fe2->Probe_Off O [O] Start Start with Rhodamine Derivative Reaction Dissolve in appropriate solvent (e.g., DCM) Start->Reaction Oxidation Add oxidizing agent (e.g., m-CPBA) at 0°C Reaction->Oxidation Stir Stir at room temperature Oxidation->Stir Purification Purify by column chromatography Stir->Purification End Characterize product (NMR, MS) Purification->End cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture Culture cells on glass-bottom dishes Prepare_Probe Prepare probe working solution in buffer Cell_Culture->Prepare_Probe Incubate Incubate cells with probe solution Prepare_Probe->Incubate Wash Wash cells to remove excess probe Incubate->Wash Image Image cells using fluorescence microscopy Wash->Image Stimulate (Optional) Add stimulus to induce cation flux Image->Stimulate Time_Lapse Acquire time-lapse images Image->Time_Lapse Stimulate->Time_Lapse Analyze Analyze fluorescence intensity changes Time_Lapse->Analyze

Safety Operating Guide

Comprehensive Safety and Handling Protocol for the Novel Compound RhoNox-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "RhoNox-1" is a novel or uncharacterized compound, no specific safety data sheet (SDS) is available.[1][2] Therefore, it must be treated as a potentially hazardous substance.[1][3] The following guidelines are based on a conservative, safety-first approach to handling unknown chemical compounds in a research environment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It includes procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling a substance with unknown properties, a comprehensive PPE strategy is crucial to minimize exposure.[2] The properties of a newly synthesized chemical are unknown and must be assumed to be hazardous.[3] The recommended PPE for handling this compound is outlined below, categorized by the level of protection required for different laboratory operations.[4]

Protection LevelEngineering ControlsBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Standard Handling (Low-Volume/Low-Concentration) Chemical Fume HoodFlame-Resistant Lab CoatDisposable Nitrile GlovesANSI Z87.1-Compliant Safety GlassesNot generally required within a fume hood
Weighing/Aliquoting (Powder/Concentrate) Chemical Fume Hood or Ventilated Balance EnclosureFlame-Resistant Lab CoatDouble-Gloving (Nitrile)ANSI Z87.1-Compliant Safety GogglesN95 Respirator (or higher) recommended
Risk of Splash or Aerosolization Chemical Fume HoodChemical-Resistant Apron over Lab CoatDouble-Gloving (Nitrile or Neoprene)Face Shield over Safety GogglesN95 Respirator (or higher)
Large-Scale Operations or Spill Response Closed System or Chemical Fume HoodChemical-Resistant SuitHeavy-Duty Chemical-Resistant GlovesFace Shield over Safety GogglesFull-Face Air-Purifying Respirator
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to ensure the safety of all laboratory personnel.

1. Risk Assessment: Before any new experiment, a thorough risk assessment must be conducted.[5][6] This involves identifying the potential hazards associated with the quantities and manipulations of this compound.[5]

2. Preparation and Weighing:

  • All manipulations of solid or concentrated this compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7]

  • Use anti-static weigh boats and tools to prevent dispersal of powdered material.

  • Ensure all necessary PPE is donned before handling the compound.

3. Dissolving and Diluting:

  • When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • All solution preparation should be conducted in a chemical fume hood.

4. Storage:

  • Store this compound in a clearly labeled, tightly sealed container.[7] The label should include the compound name, date received/synthesized, and a "Hazardous" warning.[7]

  • Store in a designated, secure location away from incompatible materials.[8]

  • If the compound is light-sensitive or unstable, store it under appropriate conditions (e.g., in an amber vial, refrigerated).

5. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.[7]

  • For small spills, use a chemical spill kit appropriate for the solvent and compound. Absorbent materials used to clean the spill should be disposed of as hazardous waste.[9]

  • For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[7]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.[10]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound (e.g., pipette tips, tubes, gloves, absorbent pads) must be treated as hazardous waste.[1]

  • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.[8]

2. Waste Collection:

  • Collect solid waste in a designated, leak-proof container with a secure lid.[1]

  • Collect liquid waste in a compatible, shatter-resistant container.[1] Leave at least 10% headspace to allow for vapor expansion.[8]

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a list of all components and their approximate concentrations.[1]

  • Include the date the waste was first added to the container.

4. Storage and Pickup:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Ensure the SAA is away from general traffic areas and drains.

  • Contact your institution's EHS department to arrange for pickup and proper disposal.[1]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

cluster_prep Preparation & Handling Workflow risk_assessment 1. Conduct Risk Assessment don_ppe 2. Don Appropriate PPE risk_assessment->don_ppe prepare_hood 3. Prepare Fume Hood don_ppe->prepare_hood weigh_compound 4. Weigh this compound prepare_hood->weigh_compound prepare_solution 5. Prepare Solution weigh_compound->prepare_solution store_compound 6. Store Securely prepare_solution->store_compound

Caption: Workflow for the safe preparation and handling of this compound.

cluster_disposal Disposal Workflow identify_waste 1. Identify Contaminated Materials segregate_waste 2. Segregate this compound Waste identify_waste->segregate_waste collect_waste 3. Collect in Labeled Container segregate_waste->collect_waste store_saa 4. Store in Satellite Accumulation Area collect_waste->store_saa request_pickup 5. Request EHS Pickup store_saa->request_pickup

Caption: Step-by-step procedure for the safe disposal of this compound waste.

Experimental Protocols

As this compound is an uncharacterized compound, the primary "experiment" is a thorough risk assessment to determine its hazard profile.[11]

Protocol: Initial Hazard Evaluation of a Novel Compound

Objective: To evaluate the potential physical and toxicological hazards of this compound before its use in research protocols.

Methodology:

  • Literature and Database Review:

    • Conduct a comprehensive search of chemical databases (e.g., SciFinder, Reaxys) for this compound or structurally similar compounds to identify any known hazard data.

    • Review literature for toxicological information on analogous structures.

  • In Silico Toxicity Prediction:

    • Utilize computational models (e.g., QSAR - Quantitative Structure-Activity Relationship) to predict potential toxicological endpoints such as mutagenicity, carcinogenicity, and skin/eye irritation.

  • Physical and Chemical Property Analysis:

    • Determine the physical state, color, and odor of the compound.

    • Experimentally measure key properties such as melting point, boiling point, and solubility in common laboratory solvents.

    • Assess chemical stability under various conditions (e.g., light, temperature, pH).

  • Hazard Communication:

    • Based on the findings, create a preliminary Safety Data Sheet (SDS) or a similar hazard communication document.[2]

    • This document should be made available to all personnel who will handle the compound.[2]

    • All findings should be clearly communicated to laboratory personnel, with a particular emphasis on any identified high-risk properties (e.g., potential for high acute toxicity, reactivity).[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.